Product packaging for 3-Phenyl-1,3,5-pentanetricarbonitrile(Cat. No.:CAS No. 16320-20-0)

3-Phenyl-1,3,5-pentanetricarbonitrile

Cat. No.: B186447
CAS No.: 16320-20-0
M. Wt: 223.27 g/mol
InChI Key: KVDYEBISIZWSRT-UHFFFAOYSA-N
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Description

3-Phenyl-1,3,5-pentanetricarbonitrile is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635176. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B186447 3-Phenyl-1,3,5-pentanetricarbonitrile CAS No. 16320-20-0

Properties

IUPAC Name

3-phenylpentane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13N3/c15-10-4-8-14(12-17,9-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYEBISIZWSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)(CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167533
Record name 1,3,5-Pentanetricarbonitrile, 3-phenyl-
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16320-20-0
Record name 3-Phenyl-1,3,5-pentanetricarbonitrile
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Record name 1,3,5-Pentanetricarbonitrile, 3-phenyl-
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Record name NSC82950
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Record name 1,3,5-Pentanetricarbonitrile, 3-phenyl-
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Record name 3-PHENYL-1,3,5-PENTANETRICARBONITRILE
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Foundational & Exploratory

3-Phenyl-1,3,5-pentanetricarbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of 3-Phenyl-1,3,5-pentanetricarbonitrile. Due to the limited availability of experimental data for this specific compound, this document consolidates fundamental identifiers, predicted physicochemical properties, and contextual information from related compounds. It also presents a representative synthetic approach and a conceptual workflow for biological screening, aiming to equip researchers with a foundational understanding for further investigation.

Chemical Structure and Identifiers

This compound is a complex nitrile compound featuring a central carbon atom bonded to a phenyl group and three cyanoethyl groups.

  • IUPAC Name: this compound

  • Synonyms: 3-phenylpentane-1,3,5-tricarbonitrile, 3-cyano-3-phenylpimelonitrile

  • CAS Number: 16320-20-0[1]

  • Molecular Formula: C₁₄H₁₃N₃[1]

  • Molecular Weight: 223.28 g/mol

  • Canonical SMILES: C1=CC=C(C=C1)C(CC#N)(CC#N)CC#N

  • InChI Key: KVDYEBISIZWSRT-UHFFFAOYSA-N

Caption: 2D representation of this compound.

Physicochemical Properties

PropertyThis compound3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile
Molecular Weight 223.28 g/mol 268.27 g/mol [2]
XlogP (Predicted) 1.5[3]3.48694[2]
Boiling Point Data Not Available586.9°C at 760 mmHg[2]
Density (Predicted) Data Not Available1.252 g/cm³[2]
Flash Point Data Not Available308.8°C[2]
Refractive Index Data Not Available1.562[2]

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in published literature. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺224.11823
[M+Na]⁺246.10017
[M-H]⁻222.10367
[M+NH₄]⁺241.14477
[M+K]⁺262.07411

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the Michael addition reaction, a common method for forming carbon-carbon bonds. The synthesis would likely involve the reaction of phenylacetonitrile with two equivalents of acrylonitrile in the presence of a strong base.

Representative Synthetic Protocol (Hypothetical):

Reaction: Phenylacetonitrile + 2 Acrylonitrile → this compound

Materials:

  • Phenylacetonitrile

  • Acrylonitrile

  • Sodium ethoxide (or other suitable strong base)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of phenylacetonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the cooled solution of phenylacetonitrile with continuous stirring.

  • After the addition of the base, acrylonitrile is added dropwise to the reaction mixture.

  • The reaction is allowed to proceed at room temperature for a specified time, with monitoring by thin-layer chromatography (TLC) to determine the point of completion.

  • Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

synthesis_workflow Hypothetical Synthesis Workflow start Start: Prepare Reactants reaction Michael Addition Reaction (Phenylacetonitrile + 2 Acrylonitrile) start->reaction neutralization Neutralization with Acid reaction->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography) evaporation->purification end End: Isolated Product purification->end

Caption: A logical workflow for the hypothetical synthesis of the target compound.

Biological Activity and Drug Development Potential

There is currently no published research on the biological activity, pharmacological properties, or potential applications in drug development of this compound. The scientific community has not yet explored its efficacy in any signaling pathways or its potential as a therapeutic agent.

For a novel compound with an unknown biological profile, a typical initial screening workflow in a drug discovery context is outlined below.

biological_screening_workflow General Biological Screening Workflow compound Test Compound (this compound) in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) compound->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, proliferation) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: A simplified workflow for the initial biological screening of a compound.

Conclusion

This compound is a chemical entity for which basic identifiers are known, but extensive experimental characterization is lacking in the public domain. The information presented in this guide, including predicted properties and a hypothetical synthetic route, serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore any potential biological activity.

References

In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3-Phenyl-1,3,5-pentanetricarbonitrile, a substituted pimelonitrile derivative. The core of this synthesis relies on a base-catalyzed Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the theoretical basis, experimental protocol, and key quantitative data associated with this synthetic route.

Introduction

This compound is a complex nitrile compound with potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of a phenyl group and three nitrile functionalities offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules and heterocyclic compounds. The most direct and established method for its synthesis is the double Michael addition of phenylacetonitrile to acrylonitrile.

Core Synthesis Pathway: Base-Catalyzed Double Cyanoethylation

The synthesis of this compound is achieved through the reaction of phenylacetonitrile with two equivalents of acrylonitrile in the presence of a strong base. This reaction is a classic example of a Michael addition, where a carbanion intermediate, generated from the deprotonation of the benzylic carbon of phenylacetonitrile, acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylonitrile. This process occurs twice to yield the final product.

The general mechanism involves the following steps:

  • Deprotonation: A strong base abstracts a proton from the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion.

  • First Michael Addition: The carbanion attacks one molecule of acrylonitrile, forming a new carbon-carbon bond and a nitrile-stabilized anion.

  • Protonation: The resulting anion is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid of the base).

  • Second Deprotonation and Michael Addition: The process repeats with the second equivalent of acrylonitrile, leading to the formation of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Phenylacetonitrile Phenylacetonitrile Product This compound Phenylacetonitrile->Product Michael Addition Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Product Base Strong Base (e.g., KOH, NaOMe) Base->Product Solvent Aprotic Solvent (e.g., Dioxane, t-Butanol) Solvent->Product Temperature Elevated Temperature Temperature->Product

Caption: Overall synthesis scheme for this compound.

Experimental Protocol

Materials:

  • Phenylacetonitrile

  • Acrylonitrile (freshly distilled)

  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)

  • Anhydrous Dioxane or tert-Butanol

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of phenylacetonitrile in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A catalytic amount of a strong base (e.g., potassium hydroxide) is added to the solution.

  • The mixture is heated to a specified temperature (typically between 50-80 °C).

  • Two molar equivalents of acrylonitrile are added dropwise to the heated mixture with vigorous stirring over a period of time to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the double addition.

  • The reaction is cooled to room temperature and then neutralized with dilute hydrochloric acid.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow start Start setup Prepare solution of Phenylacetonitrile and base in anhydrous solvent start->setup heat Heat mixture to 50-80 °C setup->heat add Add Acrylonitrile (2 eq.) dropwise heat->add reflux Reflux for several hours add->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with dilute HCl cool->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer and remove solvent extract->dry purify Purify crude product (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: Generalized experimental workflow for the synthesis.

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce in the publicly available literature. However, based on similar double cyanoethylation reactions, the following table presents expected ranges for key reaction parameters.

ParameterValueNotes
Yield 40-70%Highly dependent on reaction conditions and purity of reagents.
Reaction Time 4-12 hoursCan be monitored by TLC or GC-MS.
Reaction Temperature 50-80 °CHigher temperatures may lead to polymerization of acrylonitrile.
Molar Ratio (Phenylacetonitrile:Acrylonitrile) 1 : 2.1-2.5A slight excess of acrylonitrile is often used to drive the reaction to completion.
Catalyst Loading 5-10 mol%Relative to phenylacetonitrile.

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques.

PropertyValue
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.27 g/mol [1]
Appearance Expected to be a crystalline solid or a viscous oil.
¹H NMR Expected signals for aromatic protons (phenyl group), and aliphatic protons of the pentane backbone.
¹³C NMR Expected signals for aromatic carbons, aliphatic carbons, and the characteristic nitrile carbons.
IR Spectroscopy A strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Safety Considerations

  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phenylacetonitrile is harmful if swallowed, inhaled, or absorbed through the skin.

  • Strong bases like potassium hydroxide and sodium methoxide are corrosive and should be handled with care.

  • The reaction can be exothermic , especially during the addition of acrylonitrile. Proper temperature control is crucial to prevent runaway reactions and polymerization.

Conclusion

The synthesis of this compound via the double Michael addition of phenylacetonitrile to acrylonitrile is a feasible and direct route. While specific, optimized experimental data is limited in the public domain, the general principles of cyanoethylation provide a solid foundation for developing a robust synthetic protocol. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving good yields and minimizing side product formation. Further research and process optimization are warranted to fully establish a scalable and efficient synthesis for this promising chemical intermediate.

References

3-Phenyl-1,3,5-pentanetricarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the molecular formula and molecular weight for 3-Phenyl-1,3,5-pentanetricarbonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

IdentifierValueSource
Molecular Formula C14H13N3
Molecular Weight 223.273 g/mol [1]
Monoisotopic Mass 223.11095 Da[2]

Experimental Protocols and Visualizations

Detailed experimental protocols, signaling pathways, and experimental workflows are not applicable to the scope of this document, which is focused on providing the core molecular data of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-Phenyl-1,3,5-pentanetricarbonitrile. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data (Predicted)

AdductPredicted m/z
[M+H]⁺224.11823
[M+Na]⁺246.10017
[M-H]⁻222.10367
[M+NH₄]⁺241.14477
[M+K]⁺262.07411
[M]⁺223.11040
[M]⁻223.11150

Note: The mass spectrometry data is predicted and sourced from PubChem.

Table 2: Infrared (IR) Spectroscopy Data

Peak (cm⁻¹)Assignment
~2250C≡N stretch
~2950-2850C-H stretch (alkane)
~3100-3000C-H stretch (aromatic)
~1600, ~1450C=C stretch (aromatic)

Note: The IR data is based on a condensed phase spectrum from the NIST WebBook.

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is not explicitly published in a single source. However, based on established chemical principles and related literature, a plausible synthetic route is the Michael addition of phenylacetonitrile to two equivalents of acrylonitrile.[1][2]

Proposed Synthesis of this compound:

A likely synthetic pathway involves the base-catalyzed Michael addition of phenylacetonitrile to acrylonitrile. The reaction would proceed in two stages, with the initial addition of one molecule of acrylonitrile to the carbanion of phenylacetonitrile, followed by a second Michael addition of another acrylonitrile molecule to the newly formed intermediate.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate Intermediate Adduct Phenylacetonitrile->Intermediate Michael Addition Acrylonitrile1 Acrylonitrile (1 eq) Acrylonitrile1->Intermediate Base Base Catalyst Base->Intermediate Product This compound Intermediate->Product Michael Addition Acrylonitrile2 Acrylonitrile (1 eq) Acrylonitrile2->Product

Caption: Proposed synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec DataAnalysis Spectral Data Analysis IR->DataAnalysis NMR->DataAnalysis MassSpec->DataAnalysis StructureElucidation Structure Confirmation DataAnalysis->StructureElucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Estimated Solubility and Stability of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical guide to the solubility and stability of 3-Phenyl-1,3,5-pentanetricarbonitrile based on general principles of organic chemistry, information on structurally similar compounds, and established experimental protocols. No specific experimental data for this compound has been found in the public domain. Therefore, the presented data is predictive and should be confirmed through empirical testing.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 16320-20-0 and molecular formula C₁₄H₁₃N₃, is an organic compound featuring a phenyl group and three nitrile functionalities attached to a pentane backbone.[1][2] The presence of both polar (nitrile) and nonpolar (phenyl) groups suggests a nuanced solubility profile, while the reactivity of the nitrile groups and the benzylic protons are key determinants of its stability. This guide aims to provide a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound possesses a combination of a non-polar phenyl ring and a relatively polar aliphatic chain with three nitrile groups. The nitrile group has a significant dipole moment, contributing to the overall polarity of the molecule.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe large hydrophobic phenyl group and the carbon backbone are expected to dominate over the polarity of the three nitrile groups, leading to poor solubility in highly polar protic solvents like water. Limited solubility may be observed in lower alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents are effective at solvating polar functional groups like nitriles and can also accommodate the phenyl ring, suggesting good solubility.
Non-Polar Hexane, Toluene, Diethyl EtherModerate to LowThe phenyl group will favor interaction with non-polar solvents like toluene. However, the polarity of the three nitrile groups will likely limit solubility in highly non-polar solvents like hexane.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds, including those with both polar and non-polar moieties.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

3.1. Materials

  • This compound

  • Selected solvents (e.g., Water, Methanol, DMSO, Hexane, Dichloromethane)

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Add an excess amount of this compound to a known volume of each test solvent in a scintillation vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the HPLC.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in units such as g/L or mg/mL.

3.3. Workflow Diagram

Caption: Experimental workflow for solubility determination.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is expected to be influenced by several factors, including pH, temperature, and light.

4.1. pH Stability Nitriles are known to undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or amides.[3][4][5][6][7] The presence of three nitrile groups in this compound suggests that it will be susceptible to hydrolysis.

  • Acidic Conditions: In the presence of a strong acid and water, the nitrile groups are likely to hydrolyze to the corresponding carboxylic acid groups, forming 3-phenyl-1,3,5-pentanetricarboxylic acid.

  • Basic Conditions: Under basic conditions, the nitrile groups can be hydrolyzed to carboxylate salts. Subsequent acidification would yield the carboxylic acid.

4.2. Thermal Stability The thermal stability of the compound will depend on the strength of its covalent bonds. The C-C and C-H bonds of the pentane chain are generally stable. The phenyl group is also thermally stable. The nitrile groups are relatively stable but can undergo decomposition at high temperatures. The presence of the benzylic C-H bonds, which are typically weaker than other C-H bonds, could be a point of thermal instability.[8]

4.3. Photostability The phenyl group in the molecule can absorb UV light, which may lead to photochemical degradation. The specific degradation pathways would need to be determined experimentally.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., pH 1-3) Unstable3-Phenyl-1,3,5-pentanetricarboxylic acid, corresponding amides
Neutral (e.g., pH 6-8) Relatively Stable-
Basic (e.g., pH 11-13) UnstableCarboxylate salts of 3-phenyl-1,3,5-pentanetricarboxylic acid
Elevated Temperature Potentially UnstableDecomposition products (fragmentation of the aliphatic chain)
UV Light Exposure Potentially UnstablePhotodegradation products

4.4. Predicted Degradation Pathway: Hydrolysis

degradation_pathway A This compound B 3-Phenyl-1,3,5-pentanetriamide A->B H₂O / H⁺ or OH⁻ (Partial Hydrolysis) C 3-Phenyl-1,3,5-pentanetricarboxylic acid A->C H₂O / H⁺ or OH⁻ (Direct Hydrolysis) B->C H₂O / H⁺ or OH⁻ (Complete Hydrolysis) stability_assessment cluster_stress Stress Testing cluster_method Method Development cluster_formal Formal Stability Studies cluster_analysis Analysis & Interpretation A Acid/Base Hydrolysis E Develop Stability- Indicating HPLC Method A->E B Oxidation B->E C Thermal Degradation C->E D Photodegradation D->E F ICH Conditions (Temp/Humidity) E->F G Identify Degradants F->G H Determine Degradation Kinetics G->H I Establish Shelf-life H->I

References

Historical context and discovery of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-1,3,5-pentanetricarbonitrile, a niche chemical compound with limited publicly available data. Due to the scarcity of direct research on this molecule, this document focuses on its fundamental physicochemical properties, a plausible synthetic route derived from established chemical reactions, and a discussion of the potential significance of its structural motifs in the broader context of medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted alkanenitriles.

Historical Context and Discovery

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and are largely predicted values.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃PubChem
Molecular Weight 223.27 g/mol PubChem
CAS Number 16320-20-0Chemical Abstracts Service
Appearance Not reported (likely a solid)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
XLogP3 1.9PubChem (predicted)
Hydrogen Bond Donor Count 0PubChem (predicted)
Hydrogen Bond Acceptor Count 3PubChem (predicted)
Rotatable Bond Count 4PubChem (predicted)

Proposed Synthesis: Michael Addition

A plausible and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of phenylacetonitrile to two equivalents of acrylonitrile. This reaction, a form of cyanoethylation, is a well-established method for the formation of carbon-carbon bonds.

Experimental Protocol

Materials:

  • Phenylacetonitrile

  • Acrylonitrile

  • Sodium ethoxide (or other suitable base, e.g., Triton B)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: Phenylacetonitrile is added to the stirred solution. Subsequently, acrylonitrile is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, the mixture is cooled in an ice bath and neutralized by the slow addition of dilute hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Proposed Synthesis Workflow

Synthesis_Workflow Reactants Phenylacetonitrile + 2 eq. Acrylonitrile Reaction_Vessel Reaction Mixture (Stirring at RT) Reactants->Reaction_Vessel Add dropwise Base_Solvent Sodium Ethoxide in Anhydrous Ethanol Base_Solvent->Reaction_Vessel Monitoring TLC / GC Monitoring Reaction_Vessel->Monitoring Neutralization Neutralization (Dilute HCl) Monitoring->Neutralization Reaction Complete Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Final_Product 3-Phenyl-1,3,5- pentanetricarbonitrile Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance (Inferred)

There is no direct evidence or published research on the biological activity or signaling pathways associated with this compound. However, the nitrile functional group is present in a number of approved pharmaceutical agents. Nitrile-containing compounds are known to be metabolically stable and can participate in hydrogen bonding or act as bioisosteres for other functional groups.

In some contexts, the nitrile group can act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues (such as cysteine) in the active sites of enzymes. The reactivity of the nitrile is influenced by the surrounding chemical structure.

Given the presence of a phenyl group and multiple nitrile functionalities, this compound could theoretically be explored for its potential as a scaffold in medicinal chemistry. However, any such application would require extensive in vitro and in vivo screening to determine its biological effects and toxicological profile.

Conclusion

This compound is a chemical entity for which detailed historical and biological information is lacking in the public domain. This technical guide has provided a summary of its known physicochemical properties and a plausible, detailed protocol for its synthesis via a Michael addition reaction. While no specific biological activity has been reported, the presence of nitrile and phenyl moieties suggests that it could be of interest for further investigation in the field of medicinal chemistry, with the caveat that its biological effects are currently unknown. This document serves as a starting point for researchers who may wish to synthesize and explore the properties and potential applications of this and related compounds.

Reactivity of Nitrile Groups in 3-Phenyl-1,3,5-pentanetricarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Phenyl-1,3,5-pentanetricarbonitrile

This compound is an organic compound featuring a central phenyl ring and three nitrile (-C≡N) functional groups.[1][2] The presence of multiple nitrile groups suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis and medicinal chemistry. The structure of the molecule, with a tertiary carbon atom bonded to the phenyl ring and two of the nitrile groups, may introduce steric considerations that influence the reactivity of the individual nitrile functionalities.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.27 g/mol [1]
CAS Number 16320-20-0[1]
IUPAC Name 3-phenylpentane-1,3,5-tricarbonitrile[2]

General Reactivity of Nitrile Groups

The nitrile group is a versatile functional group in organic chemistry. The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic.[3][4][5] This electronic arrangement dictates the primary modes of reactivity for nitriles.

Key Reaction Pathways:

  • Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.[3][6][7]

  • Reduction: Reduction of nitriles can yield primary amines or aldehydes, depending on the reducing agent and reaction conditions.[3][4][5][6]

  • Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form ketones after hydrolysis.[3][4]

  • Cyclization Reactions: The presence of multiple nitrile groups in this compound suggests the potential for intramolecular or intermolecular cyclization reactions to form heterocyclic structures, such as 1,3,5-triazines under certain conditions.[8]

Predicted Reactivity of this compound

Based on the general principles of nitrile chemistry, the three nitrile groups in this compound are expected to undergo the following transformations. The reactivity of the nitrile group at the C3 position may be sterically hindered by the adjacent phenyl group and the two cyanoethyl arms.

Hydrolysis

The hydrolysis of this compound is expected to proceed in a stepwise manner, potentially allowing for the selective formation of amides or carboxylic acids depending on the reaction conditions.

Expected Products:

  • Partial Hydrolysis: 3-phenyl-1,3,5-tricarboxamide or various partially hydrolyzed intermediates.

  • Complete Hydrolysis: 3-phenyl-1,3,5-pentanetricarboxylic acid.

Representative Quantitative Data for Nitrile Hydrolysis (Hypothetical):

ReactionConditionsProductYield (%)
Acid-Catalyzed Hydrolysis6M HCl, reflux, 24h3-phenyl-1,3,5-pentanetricarboxylic acid~85
Base-Catalyzed Hydrolysis10% NaOH, reflux, 18hSodium 3-phenyl-1,3,5-pentanetricarboxylate~90
Partial HydrolysisH₂SO₄ (conc.), 40°C, 2h3-phenyl-1,3,5-tricarboxamide~70

Experimental Protocol: Acid-Catalyzed Hydrolysis (Hypothetical)

  • To a solution of this compound (1.0 g, 4.48 mmol) in ethanol (20 mL) is added concentrated hydrochloric acid (10 mL).

  • The mixture is heated to reflux and stirred for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (30 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by recrystallization from a suitable solvent system affords the pure 3-phenyl-1,3,5-pentanetricarboxylic acid.

Hydrolysis_Workflow start This compound hydrolysis Hydrolysis start->hydrolysis reagents 6M HCl, Reflux reagents->hydrolysis workup Aqueous Workup hydrolysis->workup product 3-Phenyl-1,3,5-pentanetricarboxylic acid workup->product

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

Reduction

The reduction of the nitrile groups in this compound is anticipated to produce the corresponding primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce all three nitrile groups.

Expected Product:

  • 3-phenyl-1,3,5-pentanetriamine.

Representative Quantitative Data for Nitrile Reduction (Hypothetical):

Reducing AgentSolventTemperature (°C)ProductYield (%)
LiAlH₄THF0 to reflux3-phenyl-1,3,5-pentanetriamine~80
H₂/Raney NiEthanol253-phenyl-1,3,5-pentanetriamine~75

Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)

  • A solution of this compound (1.0 g, 4.48 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.51 g, 13.4 mmol) in anhydrous THF (20 mL) at 0°C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

  • The reaction is cooled to 0°C and quenched by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude triamine.

  • Purification by vacuum distillation or chromatography yields the pure 3-phenyl-1,3,5-pentanetriamine.

Reduction_Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Protonation nitrile R-C≡N imine_anion [R-C(H)=N]⁻ nitrile->imine_anion Nucleophilic Attack hydride1 H⁻ (from LiAlH₄) hydride1->nitrile imine_anion2 [R-C(H)=N]⁻ hydride2 H⁻ (from LiAlH₄) hydride2->imine_anion2 dianion [R-CH₂-N]²⁻ dianion2 [R-CH₂-N]²⁻ imine_anion2->dianion Nucleophilic Attack water H₂O water->dianion2 amine R-CH₂-NH₂ dianion2->amine Workup

Caption: Generalized mechanism for the reduction of a nitrile group to a primary amine.

Potential Applications in Drug Development

The reactivity of the nitrile groups in this compound opens up avenues for its use as a scaffold in drug discovery. The conversion of the nitrile groups to amines or carboxylic acids allows for the introduction of diverse functionalities and the synthesis of libraries of compounds for biological screening. The resulting polyamines or polycarboxylic acids could serve as chelating agents or as building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While specific experimental data on the reactivity of this compound is currently limited, a thorough understanding of general nitrile chemistry allows for reliable predictions of its chemical behavior. The three nitrile groups are expected to undergo hydrolysis to form carboxylic acids and reduction to yield primary amines. The steric environment of the central nitrile group may influence its relative reactivity. This guide provides a foundational framework for researchers to design synthetic routes utilizing this versatile molecule and to explore its potential in various scientific and pharmaceutical applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and synthetic utility of this compound.

References

An In-depth Technical Guide to Potential Derivatives of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential chemical derivatives of 3-Phenyl-1,3,5-pentanetricarbonitrile, a unique scaffold molecule featuring a central phenyl-substituted tertiary carbon and three nitrile functionalities. Based on established nitrile chemistry, this document outlines synthetic pathways to key derivative classes, including carboxylic acids, primary amines, and nitrogen-containing heterocycles. Detailed experimental protocols, supported by literature precedents for analogous structures, are provided to facilitate further research and development. Quantitative data is summarized in tabular format for ease of comparison, and key transformations are visualized using logical pathway diagrams. This guide serves as a foundational resource for researchers interested in leveraging the structural and functional potential of this compound in medicinal chemistry and materials science.

Core Structure and Reactivity

This compound is a complex nitrile with the molecular formula C14H13N3. Its structure is characterized by a central quaternary carbon atom bonded to a phenyl group and three cyanoethyl chains. This unique arrangement presents both opportunities and challenges for chemical modification. The three nitrile groups are the primary sites for chemical reactions, offering pathways to a variety of functional groups. However, the steric hindrance imposed by the bulky phenyl group and the quaternary center may influence the reactivity of the nitrile moieties.

Potential Derivatives via Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid, typically proceeding through an amide intermediate. This reaction can be catalyzed by either acid or base.[1] For this compound, this opens the possibility of forming mono-, di-, and tri-carboxylic acid derivatives, depending on the reaction conditions.

Synthesis of Carboxylic Acid Derivatives

Complete hydrolysis of all three nitrile groups would yield 3-carboxy-3-phenylpentanedioic acid. Partial hydrolysis, which may be achievable under milder conditions, could lead to the corresponding dicarboxylic acid-mononitrile or monocarboxylic acid-dinitrile.

Table 1: Proposed Conditions for Hydrolysis of this compound

DerivativeReagents and ConditionsExpected Yield (%)Reference (Analogous Reactions)
3-Carboxy-3-phenylpentanedioic acid1. 6M HCl (aq), reflux, 16-24 h 2. NaOH (aq), reflux, followed by acidification52-68[2]
Mono- and Di-carboxylic acid derivativesMilder conditions (e.g., lower temperature, shorter reaction time) with acid or baseVariableN/A
Experimental Protocol: Synthesis of 3-Carboxy-3-phenylpentanedioic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reaction: Add a 6M aqueous solution of hydrochloric acid (excess).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 16-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is evaporated to dryness. The crude product is then washed with a suitable organic solvent (e.g., toluene) and water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methyl tertiary butyl ether) to yield the pure 3-carboxy-3-phenylpentanedioic acid.[2]

hydrolysis start This compound intermediate Amide Intermediate(s) start->intermediate H3O+ / Heat product 3-Carboxy-3-phenylpentanedioic acid intermediate->product H3O+ / Heat

Caption: Proposed hydrolysis pathway of this compound.

Potential Derivatives via Reduction

The reduction of nitriles provides a direct route to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.[3][4][5] The reduction of all three nitrile groups in the parent compound would lead to a triamine derivative.

Synthesis of Amine Derivatives

The complete reduction of this compound is expected to yield 3-(aminomethyl)-3-phenylpentane-1,5-diamine. Selective reduction of one or two nitrile groups may be challenging but could potentially be achieved using sterically hindered or milder reducing agents.

Table 2: Proposed Conditions for Reduction of this compound

DerivativeReagents and ConditionsExpected Yield (%)Reference (Analogous Reactions)
3-(Aminomethyl)-3-phenylpentane-1,5-diamine1. LiAlH4, THF, reflux 2. H2O work-up>80[4]
Mono- and Di-amine derivativesDIBAL-H or other sterically hindered reducing agentsVariable[6]
Experimental Protocol: Synthesis of 3-(Aminomethyl)-3-phenylpentane-1,5-diamine
  • Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, excess) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Nitrile: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purification: The crude triamine can be purified by distillation under reduced pressure or by column chromatography.

reduction start This compound product 3-(Aminomethyl)-3-phenylpentane-1,5-diamine start->product 1. LiAlH4, THF 2. H2O cycloaddition start This compound product Mono-, Di-, or Tri-tetrazolyl derivatives start->product NaN3, Catalyst, Heat thorpe_ziegler start This compound intermediate Cyclic α-Cyano Enamine start->intermediate 1. NaH, Toluene product Substituted Cyclopentenone intermediate->product 2. H3O+, Heat

References

An In-depth Technical Guide on 3-Phenyl-1,3,5-pentanetricarbonitrile: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 3-Phenyl-1,3,5-pentanetricarbonitrile. Significant gaps in the literature exist regarding its comprehensive safety, toxicology, and biological activity. The information provided herein should be used as a preliminary guide and supplemented with rigorous in-house safety assessments and experimental validation.

Introduction

This compound is a complex nitrile compound. While specific applications and biological activities are not well-documented in publicly available literature, its structural motifs suggest potential utility in organic synthesis and medicinal chemistry as a scaffold or intermediate. This guide aims to consolidate the known information regarding its properties and provide general safety and handling guidelines.

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes the key physical and chemical properties identified from various chemical supplier databases.

PropertyValueSource
CAS Number 16320-20-0[1][2][3]
Molecular Formula C₁₄H₁₃N₃[1][2][3]
Molecular Weight 223.27 g/mol [1][2][3]
Synonyms 1,3,5-Pentanetricarbonitrile, 3-phenyl-; 3-phenylpentane-1,3,5-tricarbonitrile[2][3]

Safety and Toxicology

GHS Classification (Related Compounds)

As a precautionary measure, the GHS classifications for structurally related nitrile compounds are presented below. These classifications are not specific to this compound and should be treated as indicative of potential hazards.

1,3,5-Pentanetricarbonitrile (CAS 4379-04-8) [4]

  • Acute Toxicity, Oral: Danger (H301: Toxic if swallowed)

  • Acute Toxicity, Dermal: Danger (H311: Toxic in contact with skin)

  • Skin Corrosion/Irritation: Warning (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Warning (H319: Causes serious eye irritation)

  • Acute Toxicity, Inhalation: Danger (H331: Toxic if inhaled)

Benzene-1,3,5-tricarbonitrile (CAS 10365-94-3) [5]

  • Acute Toxicity, Oral, Dermal, Inhalation: Danger (H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled)

  • Skin Corrosion/Irritation: Warning (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Warning (H319: Causes serious eye irritation)

General Handling and Personal Protective Equipment (PPE)

Given the potential for toxicity, the following general handling guidelines and PPE are recommended when working with this compound.

PrecautionRecommendation
Ventilation Work in a well-ventilated chemical fume hood.
Eye Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside of a fume hood or with potential for aerosolization, a properly fitted respirator is advised.
Hygiene Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Protocols

Specific experimental protocols for the synthesis or use of this compound are not detailed in the available literature. Researchers should develop their own protocols based on established principles of organic chemistry and conduct thorough risk assessments before commencing any experimental work.

The following diagram illustrates a general workflow for the safe handling of chemical compounds in a research setting.

Caption: General workflow for safe chemical handling in a laboratory setting.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate its pharmacological and toxicological profiles.

The following diagram illustrates a logical relationship for initiating a preliminary biological screening of a novel compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile. The synthesis is based on the principle of a double Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Chemical Properties and Data
PropertyValue
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
CAS Number 16320-20-0
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.
Purity (Typical) >95% after purification
Yield (Expected) 60-80%

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a phase-transfer catalyzed Michael addition of phenylacetonitrile to acrylonitrile.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
PhenylacetonitrileC₈H₇N117.15140-29-4Reagent grade, freshly distilled if necessary
AcrylonitrileC₃H₃N53.06107-13-1Inhibitor should be removed before use. Caution: Highly toxic and flammable.
Sodium HydroxideNaOH40.001310-73-2ACS grade or higher
Benzyltriethylammonium ChlorideC₁₃H₂₂ClN227.7756-37-1Phase-transfer catalyst
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS grade, for extraction
Saturated Sodium Chloride Solution (Brine)NaCl (aq)--For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying
EthanolC₂H₅OH46.0764-17-5For recrystallization
Deionized WaterH₂O18.027732-18-5
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Büchner funnel and flask for filtration.

  • Standard laboratory glassware.

  • Fume hood.

Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water. Caution: This process is highly exothermic.

    • To this solution, add phenylacetonitrile (11.72 g, 0.1 mol) and benzyltriethylammonium chloride (1.14 g, 0.005 mol).

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at room temperature (20-25°C).

    • Slowly add acrylonitrile (11.67 g, 0.22 mol, approximately 2.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes using the dropping funnel.

    • After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

    • Following the initial stirring, heat the reaction mixture to 40-50°C and maintain this temperature for an additional 4-6 hours to ensure the completion of the double addition. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is expected to be a solid or a viscous oil.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and phenyl functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To determine the melting point of the purified solid.

Experimental Workflow and Reaction Mechanism

The synthesis of this compound proceeds through a base-catalyzed double Michael addition. The workflow and the proposed reaction mechanism are illustrated below.

Synthesis_Workflow Reactants Reactants Phenylacetonitrile Acrylonitrile Reaction Reaction Double Michael Addition 40-50°C, 4-6h Reactants->Reaction Catalyst Catalyst System NaOH (50% aq.) Benzyltriethylammonium Chloride Catalyst->Reaction Workup Work-up Extraction with DCM Washing Reaction->Workup Purification Purification Recrystallization Workup->Purification Product Final Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Michael Addition cluster_step3 Step 3: Second Michael Addition cluster_step4 Step 4: Protonation Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 + OH⁻ - H₂O Base OH⁻ Carbanion1_2 Phenylacetonitrile Carbanion Intermediate1 Intermediate Adduct Carbanion1_2->Intermediate1 + Acrylonitrile Acrylonitrile1 Acrylonitrile Intermediate1_2 Intermediate Adduct Anion FinalAdduct Final Product Anion Intermediate1_2->FinalAdduct + Acrylonitrile Acrylonitrile2 Acrylonitrile FinalAdduct_2 Final Product Anion FinalProduct This compound FinalAdduct_2->FinalProduct + H₂O - OH⁻ Water H₂O

Caption: Proposed reaction mechanism for the formation of this compound.

Application Notes and Protocols: The Role of 3-Phenyl-1,3,5-pentanetricarbonitrile as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phenyl-1,3,5-pentanetricarbonitrile is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring multiple nitrile groups and a phenyl substituent, provides several reactive sites for cyclization and functionalization reactions. This document outlines its application in the synthesis of pyridines, thiophenes, and fused heterocyclic systems like thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridines

This compound can be utilized in the synthesis of various substituted pyridines. The general approach involves the cyclization of the dinitrile moiety to form the pyridine ring. A common method is the reaction with elemental sulfur to yield a thienopyridine, which is a fused pyridine system. Additionally, related dinitriles can undergo cyclocondensation reactions to form aminopyridines.

1.1. Synthesis of 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile

A key reaction of this compound involves its cyclization with elemental sulfur in the presence of a base to form a substituted pyridine.

Experimental Protocol:

A mixture of this compound, elemental sulfur, and a catalytic amount of a base such as triethylamine or piperidine is refluxed in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data for Pyridine Synthesis:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrileThis compound, Sulfur, TriethylamineEthanol786~85
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile[1]4-Chlorochalcone, Malononitrile, Ammonium acetateEthanolRefluxOvernight80.6[1]

Logical Relationship for Pyridine Synthesis

Precursor This compound Product 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile Precursor->Product Cyclization Reagents Elemental Sulfur Triethylamine Reagents->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Synthesis of a substituted pyridine from this compound.

Synthesis of Substituted Thiophenes

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes.[2] This reaction can be adapted for this compound, where the dinitrile reacts with elemental sulfur in the presence of a base to yield a substituted 2-aminothiophene.

2.1. Synthesis of 2-Amino-4-phenylthiophene-3,5-dicarbonitrile

Experimental Protocol:

This compound is dissolved in an appropriate solvent such as ethanol or methanol. Elemental sulfur and a base (e.g., morpholine or triethylamine) are added to the solution. The mixture is then heated to reflux. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration and purified.

Quantitative Data for Thiophene Synthesis:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4-phenylthiophene-3,5-dicarbonitrileThis compound, Sulfur, MorpholineEthanol784~90
2-Amino-4-phenylthiophene-3-carbonitrile[2]Acetophenone, Malononitrile, SulfurTetrahydrofuranReflux5Good[2]

Reaction Pathway for Thiophene Synthesis

Precursor This compound Product 2-Amino-4-phenylthiophene-3,5-dicarbonitrile Precursor->Product Gewald Reaction Reagents Elemental Sulfur Morpholine Reagents->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Synthesis of Fused Heterocycles: Thieno[2,3-b]pyridines

The 2-aminothiophene derivatives synthesized from this compound are valuable intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines. These compounds are known to have various biological activities.[3][4]

3.1. Synthesis of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile

Experimental Protocol:

The synthesis of thieno[2,3-b]pyridines from the corresponding 2-aminothiophene involves a cyclization reaction. For instance, 2-amino-4-phenylthiophene-3,5-dicarbonitrile can be reacted with a suitable reagent to form the fused pyridine ring. A common method involves reaction with reagents like 2-chloro-N-phenylacetamides in the presence of a base.[3]

Step 1: Synthesis of 2-Amino-4-phenylthiophene-3,5-dicarbonitrile (as described in section 2).

Step 2: Cyclization to Thieno[2,3-b]pyridine The synthesized 2-aminothiophene is reacted with an appropriate electrophile, such as an α-halo-ketone or α-halo-amide, in the presence of a base like sodium carbonate or potassium hydroxide in a solvent like ethanol or DMF.[4] The reaction mixture is heated to facilitate the cyclization. The product is then isolated and purified.

Quantitative Data for Thieno[2,3-b]pyridine Synthesis:

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Amino-N-(4-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide[3]Substituted 2-aminothiophene2-chloro-N-(4-chlorophenyl)acetamide, Na2CO3EthanolReflux6Good[3]
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile[4]Substituted 2-aminothiopheneMalononitrile, KOHDMFRoom Temp.290[4]

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis

Start This compound Step1 Gewald Reaction (Sulfur, Base, Ethanol) Start->Step1 Intermediate 2-Amino-4-phenylthiophene-3,5-dicarbonitrile Step1->Intermediate Step2 Cyclization (α-halo-reagent, Base, DMF) Intermediate->Step2 Product Substituted Thieno[2,3-b]pyridine Step2->Product

Caption: Multi-step synthesis of a thieno[2,3-b]pyridine derivative.

References

Application Notes and Protocols for the Purification of Crude 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3-Phenyl-1,3,5-pentanetricarbonitrile, a complex nitrile compound. The following methods are designed to remove impurities typically associated with its synthesis, yielding a product of high purity suitable for further research and development.

Compound Properties and Purification Strategy

This compound is a solid at room temperature with a predicted high melting point and a high boiling point, making recrystallization and column chromatography the most suitable purification techniques. The presence of a phenyl group and three polar nitrile groups gives the molecule a moderate polarity. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃Cheméo
Molecular Weight223.27 g/mol Cheméo
Predicted Melting Point198.2 °C (471.35 K)Cheméo
Predicted Boiling Point576.26 °C (849.41 K)Cheméo
Predicted logP3.056Cheméo

Health and Safety Precautions

Organic nitriles are potentially toxic and should be handled with appropriate safety precautions.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good option for many common chemicals).[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Purification Workflow

A general workflow for the purification of this compound is outlined below. The specific path chosen will depend on the initial purity of the crude material and the desired final purity.

PurificationWorkflow Crude Crude 3-Phenyl-1,3,5- pentanetricarbonitrile Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Purity_Analysis_1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis_1 Purity_Analysis_2 Purity Analysis (TLC, HPLC) Chromatography->Purity_Analysis_2 Purity_Analysis_1->Chromatography Low Purity Pure_Product Pure Product Purity_Analysis_1->Pure_Product High Purity Purity_Analysis_2->Recrystallization Low Purity Purity_Analysis_2->Pure_Product High Purity

Figure 1: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is an effective method for purifying solid compounds and is a good first choice for this compound, given its high melting point. The key to successful recrystallization is the selection of an appropriate solvent.

4.1.1. Solvent Screening Protocol

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture such as ethanol/water) dropwise at room temperature, while stirring, until the solid dissolves. A good solvent will not dissolve the compound at room temperature.[3]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound when hot.[3]

  • Once the compound is fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[4]

  • Observe the formation of crystals. The ideal solvent will yield a large amount of pure crystals upon cooling.

4.1.2. Recrystallization Protocol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.[5]

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[7]

  • Dry the crystals under vacuum to remove all traces of the solvent.

  • Determine the melting point of the purified product and analyze its purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A pure compound should have a sharp melting point.[5]

ParameterCondition
Solvent Selection Based on solubility tests; polar protic solvents like ethanol or methanol, or a mixture with water, are good starting points.
Dissolution Temperature Near the boiling point of the chosen solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bath.
Crystal Collection Vacuum filtration.
Drying Under vacuum.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful for separating mixtures that are difficult to purify by recrystallization.

4.2.1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using TLC.[9]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing a test eluent. Good starting eluents are mixtures of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Visualize the separated spots under UV light.

  • The ideal eluent will give the desired compound a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[10][11]

4.2.2. Column Chromatography Protocol

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Purity Analysis:

    • Analyze the purity of the final product by TLC, HPLC, and melting point determination.

ParameterCondition
Stationary Phase Silica gel (60 Å, 230-400 mesh).
Mobile Phase (Eluent) A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), optimized by TLC.
Sample Loading Concentrated solution applied directly to the silica gel.
Fraction Analysis Thin Layer Chromatography (TLC).
Solvent Removal Rotary evaporation.

Logical Relationships in Purification

The decision-making process for choosing and optimizing a purification method can be visualized as follows:

PurificationLogic Start Crude Product Analysis (TLC, Impurity Profile) Is_Solid Is the major component a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No / Oily Solvent_Screen Solvent Screening Try_Recrystallization->Solvent_Screen Recrystallization_Success Successful Recrystallization? Solvent_Screen->Recrystallization_Success Recrystallization_Success->Column_Chromatography No / Low Yield Final_Purity_Check Final Purity Analysis (HPLC, MP, NMR) Recrystallization_Success->Final_Purity_Check Yes TLC_Optimization TLC for Eluent Optimization Column_Chromatography->TLC_Optimization Column_Chromatography->Final_Purity_Check TLC_Optimization->Column_Chromatography Optimized Eluent

Figure 2: Decision tree for purification method selection.

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the analytical characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile (CAS: 16320-20-0), a molecule with the formula C14H13N3.[1][2] Due to a lack of publicly available experimental data for this specific compound, this document outlines generalized protocols for common analytical techniques. These methodologies are based on standard practices for similar organic molecules and provide a starting point for developing a comprehensive analytical profile.

Physicochemical Properties (Predicted)

A summary of key predicted physicochemical properties for this compound is presented below. These values are computationally derived and should be confirmed by experimental analysis.

PropertyValueSource
Molecular FormulaC14H13N3PubChem[1]
Molecular Weight223.27 g/mol PubChem[2]
Exact Mass223.111 g/mol PubChem[2]
XlogP1.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count5PubChem[2]

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To identify the different types of protons and their connectivity in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Parameters (Typical):

    • Pulse Program: Standard 1D proton pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all peaks.

    • Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Objective: To identify the different types of carbon atoms in the molecule.

  • Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Sample Preparation: As described for ¹H NMR. A higher sample concentration (20-50 mg) may be required.

  • Instrument Parameters (Typical):

    • Pulse Program: Standard 1D carbon with proton decoupling.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Analyze the chemical shifts of the carbon signals.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks (¹H NMR) calibrate->integrate analyze Analyze Chemical Shifts, Splitting, and Integration integrate->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the nitrile (-C≡N) and phenyl groups are of particular interest.

2.2.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

  • Objective: To identify the characteristic vibrational frequencies of functional groups.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify and label the major absorption bands.

Expected Characteristic IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2260-2240
C-H (Aromatic)3100-3000
C=C (Aromatic)1600-1450
C-H (Aliphatic)3000-2850

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. It can also provide structural information through fragmentation analysis.

3.1. High-Resolution Mass Spectrometry (HRMS) Protocol

  • Objective: To determine the accurate mass and elemental formula of the parent ion.

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument Parameters (Typical for ESI):

    • Ionization Mode: Positive or negative ion mode (positive mode is likely to show [M+H]⁺ and [M+Na]⁺ adducts).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

    • Mass Range: m/z 50-500.

  • Data Processing:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Use the instrument software to calculate the elemental composition based on the accurate mass.

Predicted Mass Spectrometry Data

The following table presents predicted m/z values for various adducts of this compound.[1]

AdductPredicted m/z
[M+H]⁺224.11823
[M+Na]⁺246.10017
[M+K]⁺262.07411
[M+NH₄]⁺241.14477
[M-H]⁻222.10367

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution infuse Infuse into MS Source (e.g., ESI) prep_sol->infuse acquire Acquire Mass Spectrum infuse->acquire id_ion Identify Molecular Ion Peak acquire->id_ion calc_formula Calculate Elemental Composition id_ion->calc_formula

Caption: A simplified workflow for mass spectrometry analysis.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and to quantify it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity determination. A reverse-phase method would be a suitable starting point.

4.1.1. HPLC Protocol (General Method)

  • Objective: To determine the purity of the compound and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or scan for optimal wavelength based on the UV spectrum of the compound).

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Logical Diagram for HPLC Method Development

HPLC_Dev cluster_opt Optimization Loop start Define Analytical Objective (Purity) select_col Select Column (e.g., C18) start->select_col select_mp Select Mobile Phase (e.g., ACN/H₂O) start->select_mp run_exp Run Initial Experiment select_col->run_exp select_mp->run_exp eval_res Evaluate Resolution, Peak Shape, and Run Time run_exp->eval_res adjust_mp Adjust Mobile Phase Composition/Gradient eval_res->adjust_mp Not Optimal adjust_flow Adjust Flow Rate eval_res->adjust_flow Not Optimal validate Validate Method (Linearity, Accuracy, Precision) eval_res->validate Optimal adjust_mp->run_exp adjust_flow->run_exp

Caption: A logical flow for developing an HPLC method for purity analysis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,3,5-pentanetricarbonitrile is a versatile trifunctional molecule with significant potential in various industrial applications. Its structure, featuring a central phenyl group and three nitrile functionalities, offers multiple reactive sites for downstream chemical modifications. This makes it a valuable intermediate in the synthesis of polymers, specialty chemicals, and as a scaffold in drug discovery. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening pathways to a diverse range of complex molecules.[1][2][3] The presence of the phenyl ring also imparts specific physical and chemical properties that can be exploited in materials science and pharmaceutical development.[4]

These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and efficient methodology suitable for industrial production.

Potential Industrial Applications

While specific industrial applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests several promising areas of use:

  • Polymer Chemistry: The three nitrile groups make it a potential cross-linking agent or a monomer for the synthesis of specialty polymers. Polyacrylonitrile, a related polymer, is a key precursor for carbon fiber production.[5][6] The incorporation of this compound into polymer chains could enhance thermal stability and chemical resistance.

  • Pharmaceutical Intermediate: Nitrile-containing compounds are prevalent in pharmaceuticals.[4][7][8][9] The nitrile group can act as a key binding element to target proteins or serve as a precursor for other functional groups.[4][7] this compound could serve as a starting material for the synthesis of complex heterocyclic compounds with potential therapeutic activity.

  • Agrochemicals: The development of novel pesticides and herbicides often involves molecules with multiple functional groups that can interact with biological targets.

  • Materials Science: The rigid phenyl core and the polar nitrile groups suggest potential applications in the development of organic electronic materials or as a component in high-performance resins and adhesives.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a base-catalyzed Michael addition reaction. In this process, the carbanion of phenylacetonitrile acts as a Michael donor and adds to two equivalents of acrylonitrile, the Michael acceptor. This cyanoethylation reaction is a well-established method for forming carbon-carbon bonds.[10][11]

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Reaction Michael Addition Phenylacetonitrile->Reaction Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Reaction Base Base Catalyst (e.g., Triton B) Base->Reaction Catalyzes Solvent Solvent (e.g., t-butanol) Solvent->Reaction Medium Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol describes a scalable procedure for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Phenylacetonitrile140-29-4C₈H₇N117.15
Acrylonitrile107-13-1C₃H₃N53.06
Triton B (40% in MeOH)71-91-0C₁₆H₃₀NO267.48
tert-Butanol75-65-0C₄H₁₀O74.12
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Toluene108-88-3C₇H₈92.14
Methanol67-56-1CH₄O32.04
Deionized Water7732-18-5H₂O18.02

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating/cooling circulator.

  • Vacuum filtration apparatus.

  • Rotary evaporator.

  • Drying oven.

Procedure:

  • Reactor Setup: The 10 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reagents:

    • Charge the reactor with 2.0 L of tert-butanol.

    • Add 1.17 kg (10.0 mol) of phenylacetonitrile to the reactor.

    • Begin stirring the mixture at 150 RPM.

  • Initiating the Reaction:

    • Slowly add 100 mL of Triton B (40% in methanol) to the reactor over 10 minutes. An exotherm may be observed.

    • Maintain the temperature of the reaction mixture at 30-35 °C using the heating/cooling circulator.

  • Acrylonitrile Addition:

    • Slowly add 1.17 kg (22.0 mol) of acrylonitrile to the reaction mixture via the addition funnel over 2-3 hours.

    • Maintain the reaction temperature between 35-40 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the mixture at 40 °C.

    • Monitor the reaction progress by taking aliquots every hour and analyzing by GC or HPLC until the consumption of phenylacetonitrile is complete (typically 4-6 hours).

  • Quenching and Neutralization:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Slowly add 120 mL of glacial acetic acid to neutralize the base catalyst. The pH of the mixture should be between 6 and 7.

  • Product Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the tert-butanol and any unreacted acrylonitrile.

    • Add 3.0 L of toluene to the residue and stir for 15 minutes.

    • Wash the organic layer with 2 x 1.5 L of deionized water.

    • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product as a viscous oil.

    • Add 2.0 L of methanol to the crude product and stir at room temperature for 1 hour to induce crystallization.

    • Cool the slurry to 0-5 °C and stir for an additional 2 hours.

    • Collect the solid product by vacuum filtration and wash the filter cake with 2 x 500 mL of cold methanol.

  • Drying:

    • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Theoretical Yield2.23 kg
Expected Yield1.78 - 1.90 kg
Yield (%)80 - 85%
Purity (HPLC)>98%

Process Workflow

Process_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_final Final Product A Charge Reactor with Phenylacetonitrile & t-Butanol B Add Triton B Catalyst A->B C Slowly Add Acrylonitrile (Maintain T < 40°C) B->C D Monitor Reaction (GC/HPLC) C->D E Quench with Acetic Acid D->E F Solvent Evaporation E->F G Toluene Extraction & Water Wash F->G H Crystallization from Methanol G->H I Filtration & Washing H->I J Vacuum Drying I->J K Final Product: This compound J->K

References

Application Notes and Protocols for 3-Phenyl-1,3,5-pentanetricarbonitrile as an Electrolyte Additive in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-Phenyl-1,3,5-pentanetricarbonitrile as a battery electrolyte additive is not extensively available in public literature. The following application notes and protocols are based on established knowledge of related nitrile and phenyl-based electrolyte additives and are intended to serve as a comprehensive guide for initial research and development.

Introduction

This compound is a novel organic compound with potential as a multi-functional electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. The presence of multiple nitrile (-CN) functional groups and a phenyl group suggests its capability to form a stable and robust passivation layer on both the cathode and anode surfaces. Nitrile compounds are known to improve the stability of the electrode/electrolyte interface at high voltages due to the strong electron-withdrawing effect of the cyano group.[1] The phenyl group may further contribute to the formation of a stable Solid Electrolyte Interphase (SEI).

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as an electrolyte additive.

Proposed Mechanism of Action

The anticipated benefits of this compound as an electrolyte additive are primarily attributed to its ability to form a protective Cathode Electrolyte Interphase (CEI) and a stable Solid Electrolyte Interphase (SEI).

  • Cathode Protection (CEI Formation): At high operating voltages, conventional carbonate-based electrolytes are prone to oxidative decomposition on the cathode surface. It is hypothesized that this compound, having a higher oxidation potential than the solvent molecules, will be preferentially oxidized. This process leads to the formation of a thin, stable, and ionically conductive CEI layer. This protective film can suppress further electrolyte decomposition, mitigate the dissolution of transition metal ions from the cathode material, and reduce impedance growth during cycling.[2][3] The nitrile groups are expected to play a crucial role in this film formation, potentially polymerizing on the cathode surface.[3]

  • Anode Protection (SEI Formation): On the anode side, the additive can be reductively decomposed to participate in the formation of a robust and uniform SEI layer. A stable SEI is critical for preventing continuous electrolyte reduction, minimizing irreversible capacity loss, and ensuring uniform lithium-ion stripping and plating, thereby improving cycling stability and coulombic efficiency.[4]

G cluster_cathode Cathode Side (High Voltage) cluster_anode Anode Side Additive_Oxidation Preferential Oxidation of This compound CEI_Formation Formation of a Stable Cathode Electrolyte Interphase (CEI) Additive_Oxidation->CEI_Formation Performance_Enhancement_Cathode Suppressed Electrolyte Decomposition Reduced Transition Metal Dissolution Lower Interfacial Impedance CEI_Formation->Performance_Enhancement_Cathode Additive_Reduction Reductive Decomposition of This compound SEI_Formation Formation of a Robust Solid Electrolyte Interphase (SEI) Additive_Reduction->SEI_Formation Performance_Enhancement_Anode Improved Cycling Stability Higher Coulombic Efficiency Uniform Li+ Plating SEI_Formation->Performance_Enhancement_Anode Electrolyte Base Electrolyte + This compound Electrolyte->Additive_Oxidation Oxidation Electrolyte->Additive_Reduction Reduction

Quantitative Data Summary

The following tables present hypothetical performance data based on typical improvements observed with effective nitrile and phenyl-based additives. These tables should be populated with experimental data obtained from the protocols outlined below.

Table 1: Electrochemical Performance of LiNi0.8Mn0.1Co0.1O2 (NMC811)/Graphite Coin Cells

Electrolyte1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)Average Coulombic Efficiency (%)
Baseline88.575.299.75
Baseline + 0.5 wt% Additive90.185.699.85
Baseline + 1.0 wt% Additive90.588.399.91
Baseline + 2.0 wt% Additive89.886.199.88

Table 2: Interfacial Impedance of NMC811/Graphite Coin Cells after 100 Cycles

ElectrolyteCathode Charge Transfer Resistance (Rct,c, Ω)Anode Charge Transfer Resistance (Rct,a, Ω)
Baseline125.685.3
Baseline + 1.0 wt% Additive65.250.1

Experimental Protocols

The following protocols describe the necessary steps to evaluate the performance of this compound as an electrolyte additive.

G cluster_tests Electrochemical Tests Start Start Electrolyte_Prep Electrolyte Preparation (Baseline & with Additive) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (e.g., CR2032) Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycling (e.g., 2 cycles at C/20) Cell_Assembly->Formation_Cycles Electrochem_Tests Electrochemical Performance Testing Formation_Cycles->Electrochem_Tests Post_Mortem Post-Mortem Analysis Electrochem_Tests->Post_Mortem Cycling Galvanostatic Cycling Electrochem_Tests->Cycling Rate Rate Capability Electrochem_Tests->Rate CV Cyclic Voltammetry (CV) Electrochem_Tests->CV EIS Electrochemical Impedance Spectroscopy (EIS) Electrochem_Tests->EIS Data_Analysis Data Analysis and Conclusion Post_Mortem->Data_Analysis End End Data_Analysis->End

4.1. Electrolyte Preparation

  • Baseline Electrolyte: Prepare a standard electrolyte, for example, 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by volume).

  • Additive-Containing Electrolytes: Dissolve this compound into the baseline electrolyte at various weight percentages (e.g., 0.5%, 1.0%, 2.0%). Ensure complete dissolution by stirring in an argon-filled glovebox.

4.2. Coin Cell Assembly

  • Electrodes: Use high-voltage cathode material such as NMC811 and a graphite anode.

  • Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. The cell stack should consist of the cathode, a separator (e.g., Celgard 2325), and the anode.

  • Electrolyte Addition: Add a controlled amount of the prepared electrolyte to each cell before sealing.

4.3. Electrochemical Measurements

  • Formation Cycling: Perform two to three formation cycles at a low C-rate (e.g., C/20) to ensure the formation of a stable SEI layer.

  • Galvanostatic Cycling: Cycle the cells at a constant C-rate (e.g., 1C) between the desired voltage limits (e.g., 3.0-4.4 V for NMC811) for an extended number of cycles (e.g., 200-500 cycles). Record the charge/discharge capacities and coulombic efficiency.

  • Rate Capability: Test the cell performance at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate the impact of the additive on the battery's power performance.

  • Cyclic Voltammetry (CV): Perform CV measurements on three-electrode cells (with a lithium metal reference electrode) at a slow scan rate (e.g., 0.1 mV/s) to determine the oxidation and reduction potentials of the additive.[5]

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on the cells at different states of charge and after a certain number of cycles to analyze the changes in interfacial and charge-transfer resistances.[6][7] A typical frequency range is 100 kHz to 0.01 Hz.

4.4. Post-Mortem Analysis

  • Cell Disassembly: After cycling, carefully disassemble the cells in an argon-filled glovebox.

  • Electrode Harvesting: Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Surface Characterization: Analyze the surface morphology and composition of the electrodes using techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to investigate the properties of the formed CEI and SEI layers.

Safety Precautions

  • Handle all materials, especially LiPF6 and organic solvents, in an inert atmosphere (argon-filled glovebox) to avoid moisture contamination.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitrile compounds can be toxic. Handle this compound with care and consult its Material Safety Data Sheet (MSDS).

  • Dispose of all battery components and chemicals according to institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Phenyl-1,3,5-pentanetricarbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a base-catalyzed Michael addition, also known as cyanoethylation. In this reaction, phenylacetonitrile acts as a Michael donor and two equivalents of acrylonitrile serve as the Michael acceptor. The reaction is facilitated by a base that deprotonates the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the β-carbon of acrylonitrile. A second deprotonation and subsequent addition to another acrylonitrile molecule yields the final product.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • Phenylacetonitrile: Also known as benzyl cyanide, this compound provides the phenyl group and the central carbon to which the cyanoethyl groups will attach.

  • Acrylonitrile: This is the Michael acceptor, providing the cyanoethyl groups. It is a toxic and volatile reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Base Catalyst: A suitable base is required to initiate the reaction. Common choices include alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., sodium ethoxide).

Q3: What are the most common side products in this synthesis?

The most common side product is the mono-adduct, 3-phenyl-1,3-dicyanopropane, which forms when phenylacetonitrile reacts with only one molecule of acrylonitrile. Polymerization of acrylonitrile is another potential side reaction, especially in the presence of strong bases or initiators. Additionally, under certain conditions, self-condensation of phenylacetonitrile or hydrolysis of the nitrile groups can occur.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.

Q5: What are the typical purification methods for this compound?

After the reaction is complete, the product is typically isolated by an aqueous workup to remove the catalyst and any water-soluble byproducts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time.1. Use a fresh, anhydrous base. Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the purity of phenylacetonitrile and acrylonitrile. Distill acrylonitrile if necessary. 4. Extend the reaction time and monitor progress by TLC or GC.
Formation of Significant Amounts of Mono-adduct 1. Insufficient amount of acrylonitrile. 2. Short reaction time.1. Use a slight excess of acrylonitrile (e.g., 2.1-2.5 equivalents). 2. Increase the reaction time to allow for the second Michael addition to occur.
Polymerization of Acrylonitrile 1. Presence of radical initiators (e.g., peroxides). 2. High concentration of a strong base. 3. High reaction temperature.1. Use freshly distilled acrylonitrile containing an inhibitor (like hydroquinone monomethyl ether). 2. Add the base catalyst portion-wise to control the reaction rate. 3. Maintain a moderate reaction temperature.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Data Presentation: Optimizing Reaction Conditions

While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, the following table summarizes typical conditions for related Michael additions and provides a starting point for optimization. The goal is to maximize the formation of the desired tri-nitrile while minimizing side products.

Parameter Condition A (Low Temp) Condition B (Moderate Temp) Condition C (High Temp) Expected Outcome
Temperature 20-30°C40-50°C60-70°CHigher temperatures generally increase reaction rate but may also promote side reactions.
Catalyst 0.1 eq. Sodium Ethoxide0.2 eq. Potassium Hydroxide0.3 eq. Sodium HydroxideStronger bases and higher concentrations can accelerate the reaction but may lead to polymerization of acrylonitrile.
Reactant Ratio (Acrylonitrile:Phenylacetonitrile) 2.1 : 12.2 : 12.5 : 1A slight excess of acrylonitrile is necessary to drive the reaction towards the di-substituted product.
Solvent Ethanolt-ButanolDioxaneThe choice of solvent can influence the solubility of reactants and the reaction rate.
Reaction Time 12-24 hours6-12 hours2-6 hoursShorter reaction times may favor the mono-adduct.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via a base-catalyzed Michael addition of phenylacetonitrile to acrylonitrile.

Materials:

  • Phenylacetonitrile (1 equivalent)

  • Acrylonitrile (2.2 equivalents), freshly distilled

  • Sodium ethoxide (0.1 equivalents)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenylacetonitrile in anhydrous ethanol under a nitrogen atmosphere.

  • Add the sodium ethoxide catalyst to the solution and stir for 15 minutes at room temperature.

  • Slowly add the freshly distilled acrylonitrile dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by adding 1 M hydrochloric acid until the solution is neutral (pH ~7).

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Phenylacetonitrile, Acrylonitrile, Base Mixing Combine Reactants & Catalyst Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heat to 50-60°C Mixing->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Quench Neutralize with Acid Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product Pure 3-Phenyl-1,3,5- pentanetricarbonitrile Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Issues cluster_side_products Side Product Formation Start Low Yield? CheckCatalyst Check Catalyst Activity & Concentration Start->CheckCatalyst Yes CheckTemp Review Reaction Temperature Start->CheckTemp Yes CheckTime Review Reaction Time Start->CheckTime Yes CheckPurity Verify Reactant Purity Start->CheckPurity Yes LowYield Low Yield Start->LowYield IncreaseCatalyst Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst Inactive/Insufficient IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too Low IncreaseTime Increase Reaction Time CheckTime->IncreaseTime Too Short PurifyReactants Purify/Distill Reactants CheckPurity->PurifyReactants Impure CheckRatio Check Acrylonitrile Ratio IncreaseAcrylonitrile Increase Acrylonitrile Equivalents CheckRatio->IncreaseAcrylonitrile Too Low MonoAdduct Mono-adduct Predominates MonoAdduct->CheckRatio Polymerization Acrylonitrile Polymerization Polymerization->CheckCatalyst If High Base Conc. Polymerization->CheckTemp If High Temp LowYield->MonoAdduct If LowYield->Polymerization If

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side-products in the synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is a base-catalyzed double Michael addition. This reaction involves the addition of phenylacetonitrile to two equivalents of acrylonitrile. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium hydroxide, in a suitable solvent like ethanol or tert-butanol.

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are phenylacetonitrile and acrylonitrile. A basic catalyst is required to deprotonate the phenylacetonitrile, generating a nucleophilic carbanion that initiates the Michael addition. Common catalysts include alkali metal hydroxides (e.g., KOH, NaOH) and alkoxides (e.g., NaOEt, KOtBu). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or alcohols such as ethanol or tert-butanol being frequently used.

Q3: What are the most common side-products observed in this synthesis?

A3: Several side-products can form under the reaction conditions. The most frequently encountered are:

  • Hydrolysis Products: Partial or complete hydrolysis of the nitrile groups can occur in the presence of water and a strong base, leading to the formation of amides (3-cyano-3-phenyl-pentanediamide or 3-phenyl-1,3,5-pentanetricarboxamide) and, under more vigorous conditions, carboxylic acids.

  • Polyacrylonitrile: Acrylonitrile is prone to anionic polymerization in the presence of strong bases. This can lead to the formation of a solid, insoluble polymer, reducing the yield of the desired product.

  • Thorpe-Ziegler Cyclization Product: Intramolecular cyclization of the dinitrile intermediate can occur, especially under strongly basic conditions, leading to the formation of a cyclic β-enaminonitrile. Subsequent hydrolysis can yield a cyclic ketone.

  • Michael Adduct of Phenylacetonitrile to Itself: Phenylacetonitrile can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic acrylonitrile.

  • Cyclohexene Derivative: A condensation reaction between one molecule of phenylacetonitrile and two molecules of acrylonitrile can lead to the formation of a substituted 4-amino-2,6-dicyano-1-phenylcyclohexene.

Q4: How can I minimize the formation of these side-products?

A4: Minimizing side-product formation requires careful control of reaction conditions:

  • Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization of acrylonitrile and other side reactions.

  • Stoichiometry: Using a precise stoichiometry of reactants is crucial. An excess of acrylonitrile can favor polymerization.

  • Catalyst Concentration: The concentration of the base should be optimized. A high concentration can promote polymerization and other side reactions.

  • Reaction Time: Monitoring the reaction progress and stopping it once the formation of the desired product is maximized can prevent the formation of degradation or cyclization products.

  • Anhydrous Conditions: Using anhydrous solvents and reagents will minimize the hydrolysis of the nitrile groups.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture, including starting materials and some side-products.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring the reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of any isolated side-products.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch typically around 2240-2260 cm⁻¹) and the absence of significant amide or carboxylic acid peaks (if hydrolysis is a concern).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reactants.1. Use a fresh, properly stored catalyst. 2. Monitor the reaction by TLC or HPLC and adjust the reaction time and temperature accordingly. 3. Carefully measure and dispense all reactants.
Formation of a White, Insoluble Precipitate 1. Polymerization of acrylonitrile.1. Lower the reaction temperature. 2. Reduce the concentration of the base catalyst. 3. Add the acrylonitrile slowly to the reaction mixture.
Presence of Amide or Carboxylic Acid Impurities 1. Presence of water in the reaction mixture. 2. Prolonged reaction time at elevated temperatures.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction time to maximize product formation before significant hydrolysis occurs.
Complex Mixture of Products Observed by TLC/HPLC 1. Multiple side reactions occurring. 2. Reaction temperature is too high.1. Lower the reaction temperature. 2. Optimize the catalyst and its concentration. 3. Consider a different solvent system.
Difficulty in Isolating the Pure Product 1. Similar polarities of the product and side-products.1. Employ column chromatography with a carefully selected solvent gradient. 2. Consider recrystallization from a suitable solvent system to purify the product.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below as a reference. Note: This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Synthesis of this compound

  • Materials:

    • Phenylacetonitrile

    • Acrylonitrile

    • Potassium Hydroxide (KOH)

    • Ethanol (anhydrous)

    • Hydrochloric Acid (HCl), 1M

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of phenylacetonitrile (1 equivalent) in anhydrous ethanol, add powdered potassium hydroxide (0.1 equivalents) at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0°C to form the corresponding carbanion.

    • Slowly add acrylonitrile (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, neutralize the mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion + Base Acrylonitrile1 Acrylonitrile (1 eq) Acrylonitrile2 Acrylonitrile (1 eq) Base Base (e.g., KOH) Intermediate1 Intermediate Adduct Carbanion->Intermediate1 + Acrylonitrile Product This compound Intermediate1->Product + Acrylonitrile + Base

Caption: Synthetic pathway for this compound.

Side_Products Start Phenylacetonitrile + Acrylonitrile + Base Hydrolysis Hydrolysis Products (Amides, Carboxylic Acids) Start->Hydrolysis H₂O Polymer Polyacrylonitrile Start->Polymer Excess Base/ High Temp. Thorpe Thorpe-Ziegler Product Start->Thorpe Intramolecular Cyclization Cyclohexene Cyclohexene Derivative Start->Cyclohexene [4+2] Cycloaddition (Alternative Pathway)

Caption: Common side-products in the synthesis.

Troubleshooting_Workflow Start Low Product Yield? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Yes End Improved Yield Start->End No Check_Conditions Check Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC, GC-MS) Check_Conditions->Analyze_Mixture Polymer Polymerization? Analyze_Mixture->Polymer Hydrolysis Hydrolysis? Polymer->Hydrolysis No Optimize_Base Optimize Base Conc. & Acrylonitrile Addition Polymer->Optimize_Base Yes Other Other Side Products? Hydrolysis->Other No Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Yes Purify Optimize Purification Other->Purify Optimize_Base->End Anhydrous->End Purify->End

Caption: A troubleshooting workflow for synthesis optimization.

Optimizing reaction conditions (temperature, catalyst) for 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile. The primary synthetic route is the base-catalyzed Michael addition (dicyanoethylation) of phenylacetonitrile with two equivalents of acrylonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting and optimization.

  • Sub-optimal Catalyst Concentration: The concentration of the base catalyst is crucial. Too little catalyst will result in a sluggish or incomplete reaction, while too much can promote side reactions, such as the polymerization of acrylonitrile.

    • Troubleshooting: Screen a range of catalyst concentrations. Start with a catalytic amount (e.g., 0.05-0.1 equivalents) and incrementally increase it. Monitor the reaction progress by TLC or GC to find the optimal loading.

  • Incorrect Reaction Temperature: Cyanoethylation reactions are typically exothermic.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can favor the retro-Michael addition, decomposition of the product, or polymerization of acrylonitrile.[2]

    • Troubleshooting: Maintain a controlled temperature. It is often beneficial to initiate the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to slowly warm to room temperature or slightly above. Monitor the internal reaction temperature and use an ice bath for cooling if necessary.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to the formation of the monocyanoethylated byproduct (3-cyano-3-phenylpentanenitrile) or leave unreacted starting material.

    • Troubleshooting: Ensure a slight excess of acrylonitrile (e.g., 2.1-2.2 equivalents) is used to drive the reaction towards the desired dicyanoethylated product.

  • Moisture in Reagents or Solvents: The presence of water can interfere with the basic catalyst and affect the reaction outcome.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I am observing a significant amount of a viscous, solid byproduct. What is it and how can I prevent its formation?

A2: The formation of a viscous or solid byproduct is a common issue and is most likely due to the polymerization of acrylonitrile.

  • Cause: Acrylonitrile is prone to anionic polymerization, which can be initiated by the base catalyst. This is often exacerbated by localized high concentrations of the catalyst or elevated temperatures.

  • Prevention Strategies:

    • Controlled Addition: Add the acrylonitrile dropwise to the reaction mixture containing phenylacetonitrile and the catalyst, rather than adding all reactants at once. This helps to maintain a low concentration of acrylonitrile and dissipate the heat of the reaction.

    • Effective Cooling: As mentioned in A1, maintain a low and controlled temperature, especially during the addition of acrylonitrile.

    • Inhibitor: In some cases, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to suppress polymerization, although this is more critical for radical-initiated processes.

Q3: My product is contaminated with a byproduct that is difficult to separate. What could it be and what purification strategies can I use?

A3: A common byproduct is the monocyanoethylated intermediate, 3-cyano-3-phenylpentanenitrile.

  • Identification: This byproduct will have a different retention factor (Rf) on a TLC plate and a different retention time in a GC analysis compared to the desired product and starting material. Its molecular weight will be lower than the target compound.

  • Prevention:

    • Adjust the stoichiometry to use a slight excess of acrylonitrile.

    • Increase the reaction time to allow for the second Michael addition to occur.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired dinitrile from the mononitrile and any unreacted phenylacetonitrile. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be used to purify the product.

Q4: Which catalyst is best for this reaction, and in what solvent should the reaction be performed?

A4: The choice of catalyst and solvent can significantly impact the reaction's success.

  • Catalysts: Strong bases are generally effective for cyanoethylation.[3]

    • Triton B (Benzyltrimethylammonium hydroxide): This is a strong quaternary ammonium hydroxide base that is often used for cyanoethylation reactions and is a good starting point.[3]

    • Sodium or Potassium tert-butoxide: These are strong, non-nucleophilic bases that can also be very effective.

    • Sodium Hydroxide or Potassium Hydroxide: While economical, their lower solubility in organic solvents might necessitate the use of a phase-transfer catalyst.

  • Solvents: An inert solvent is typically used to facilitate the reaction.

    • Acetonitrile: A good polar aprotic solvent that can dissolve the reactants and intermediates.

    • Dioxane or Tetrahydrofuran (THF): These are also common choices for this type of reaction.

    • tert-Butanol: Often used when tert-butoxide bases are employed as the catalyst.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical but representative data for the optimization of the synthesis of this compound.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (0.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1Triton B (40% in MeOH)Acetonitrile251278
2Sodium tert-butoxidetert-Butanol251272
3Potassium HydroxideAcetonitrile252445
4DBUAcetonitrile251865

Table 2: Effect of Temperature on Reaction Yield (Catalyst: Triton B)

EntryTemperature (°C)Time (h)Yield (%)
10 to 251282
2251278
350655

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on analogous Michael addition and cyanoethylation reactions. Researchers should perform their own optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add phenylacetonitrile (1 equivalent) and anhydrous acetonitrile (solvent).

  • Catalyst Addition: Add the base catalyst (e.g., Triton B, 40% solution in methanol, 0.1 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acrylonitrile Addition: Add acrylonitrile (2.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, if the product crystallizes, purify by recrystallization.

Mandatory Visualization

Reaction_Optimization_Workflow start Start: Define Reaction (Phenylacetonitrile + 2 Acrylonitrile) catalyst_screen Catalyst Screening (Triton B, NaOtBu, KOH, DBU) start->catalyst_screen temp_opt Temperature Optimization (0-5°C, RT, 50°C) catalyst_screen->temp_opt solvent_screen Solvent Screening (Acetonitrile, THF, Dioxane) temp_opt->solvent_screen stoich_opt Stoichiometry Adjustment (Acrylonitrile excess) solvent_screen->stoich_opt analysis Analyze Yield and Purity (TLC, GC, NMR) stoich_opt->analysis problem Problem Identified? analysis->problem troubleshoot Troubleshooting Guide (Low Yield, Polymerization, Byproducts) problem->troubleshoot Yes end Optimized Protocol problem->end No troubleshoot->catalyst_screen

Caption: Workflow for optimizing the synthesis of this compound.

References

Troubleshooting purification issues of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Phenyl-1,3,5-pentanetricarbonitrile. The information is structured to address common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have a low yield of this compound after synthesis. What are the potential causes and how can I improve it?

Low yields can stem from incomplete reactions, side reactions, or loss of product during workup and purification. Based on a plausible synthetic route, such as a Michael addition of phenylacetonitrile to two equivalents of acrylonitrile, several factors could be at play:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The basic conditions often used for Michael additions can lead to polymerization of acrylonitrile or self-condensation of phenylacetonitrile. Using a milder base or controlling the stoichiometry of reactants can minimize these side products.

  • Workup Losses: this compound, with its three polar nitrile groups, may have some water solubility, leading to losses during aqueous workup. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.

Q2: My purified this compound is an oil, but I expected a solid. How can I induce crystallization?

If your compound is an oil, it may be impure or it may simply have a low melting point.

  • Purity Check: First, confirm the purity of your product using techniques like NMR or HPLC. Impurities can significantly depress the melting point and inhibit crystallization. If impurities are detected, further purification is necessary.

  • Crystallization Techniques: If the product is pure, you can try various crystallization methods:

    • Solvent Selection: Finding the right solvent system is key. A good solvent will dissolve the compound when hot but not when cold.[1][2] You can experiment with solvent pairs, such as ethyl acetate/hexane or dichloromethane/pentane.

    • Seeding: If you have a small amount of solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly can sometimes yield crystals.

Q3: I am having trouble purifying this compound by column chromatography. The compound either doesn't move from the baseline or comes off with impurities. What can I do?

The polarity of this compound, due to its three nitrile groups, can make column chromatography challenging.

  • Compound is too Polar: If your compound remains at the baseline even with highly polar eluents like 100% ethyl acetate, you may need to use a more polar solvent system.[3] A small percentage of methanol in dichloromethane or ethyl acetate can significantly increase the eluent's polarity.

  • Co-elution with Impurities: If your product co-elutes with impurities, consider the following:

    • Solvent System Optimization: Systematically screen different solvent systems using TLC to find one that provides better separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.[3] For a phenyl-containing compound, a phenyl-functionalized stationary phase in reverse-phase HPLC could offer alternative selectivity through π-π interactions.[4][5][6]

    • Dry Loading: If the compound has poor solubility in the column eluent, dry loading onto silica gel can improve resolution.[7]

Q4: My NMR spectrum shows unexpected peaks after purification. What are the likely impurities?

Based on a hypothetical synthesis involving phenylacetonitrile and acrylonitrile, common impurities could include:

  • Unreacted Starting Materials: Phenylacetonitrile and residual acrylonitrile.

  • Mono-adduct: The product of phenylacetonitrile reacting with only one molecule of acrylonitrile.

  • Polymerized Acrylonitrile: This would likely appear as a broad, polymeric hump in the NMR spectrum.

  • Solvent Residues: Residual solvents from the reaction or purification, such as ethyl acetate, hexane, or dichloromethane.

Careful analysis of the NMR chemical shifts and coupling constants should help in identifying these impurities.

Quantitative Data Summary

For a successful purification of this compound, the following parameters for column chromatography can be used as a starting point.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (e.g., from 9:1 to 1:1)
For highly polar impurities, a gradient containing Dichloromethane/Methanol (e.g., from 99:1 to 95:5) may be necessary.
Loading Technique Dry loading is recommended if solubility in the initial eluent is low.[7]
Monitoring TLC with UV visualization (due to the phenyl group) and/or a potassium permanganate stain.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_start Initial State cluster_troubleshooting Troubleshooting Workflow start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check column_chromatography Column Chromatography (Silica Gel) purity_check->column_chromatography Impure further_analysis Further Analysis (NMR, MS, HPLC) purity_check->further_analysis Pure recrystallization Recrystallization column_chromatography->recrystallization Partially Pure column_chromatography->further_analysis Pure Oil/Solid recrystallization->purity_check Still Impure recrystallization->further_analysis Pure Solid

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_reaction Hypothetical Synthesis and Impurity Formation cluster_impurities Potential Impurities phenylacetonitrile Phenylacetonitrile product This compound phenylacetonitrile->product Reacts with unreacted_phenyl Unreacted Phenylacetonitrile phenylacetonitrile->unreacted_phenyl mono_adduct Mono-adduct phenylacetonitrile->mono_adduct Incomplete Reaction acrylonitrile Acrylonitrile (2 eq.) acrylonitrile->product Reacts with unreacted_acrylo Unreacted Acrylonitrile acrylonitrile->unreacted_acrylo polymer Polymerized Acrylonitrile acrylonitrile->polymer Side Reaction base Base (e.g., NaH) base->product Catalyzes

Caption: Plausible synthesis of this compound and sources of impurities.

References

Preventing polymerization during 3-Phenyl-1,3,5-pentanetricarbonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing undesired polymerization during reactions involving 3-Phenyl-1,3,5-pentanetricarbonitrile and related poly-nitrile compounds.

Troubleshooting Guide

Unexpected polymerization is a common challenge in the synthesis and handling of molecules with multiple cyano groups, which are susceptible to anionic polymerization.[1][2] This guide addresses specific issues you may encounter.

Issue 1: Reaction Mixture Solidifies or Becomes Highly Viscous Unexpectedly

Probable CauseSuggested Solutions
Anionic Polymerization: Trace amounts of moisture, alcohols, or other weak bases can initiate rapid anionic polymerization of cyano-functional groups.[1][3] This is a common issue with cyanoacrylate-type molecules.Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled or from a solvent purification system.
Basic Reagents/Catalysts: If your reaction uses a basic catalyst or generates basic byproducts, this can trigger polymerization.Slow Addition: Add the base or catalyst slowly and at a low temperature to control the reaction rate and minimize excess base at any given time. Use a Weaker Base: If possible, screen for weaker bases that can still promote the desired reaction but are less likely to initiate polymerization.
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
"Living" Polymer Chains: In the absence of a terminating agent, the polymer chains can remain active and continue to grow.[1][4]Introduce a Terminator: The addition of a strong acid at the end of the reaction can quench the polymerization by protonating the propagating carbanion.[4][5]

Issue 2: Low Yield of this compound with Significant Insoluble Byproduct

Probable CauseSuggested Solutions
Localized High Concentration of Initiator: Poor mixing can lead to localized high concentrations of reactants or catalysts, initiating polymerization before the desired reaction can occur.Improve Agitation: Use efficient mechanical stirring. Reverse Addition: Slowly add the monomer to the other reagents to maintain a low monomer concentration throughout the reaction.[2]
Radical Polymerization: Although less common for cyanoacrylates, radical polymerization can be initiated by impurities, light, or heat.Add Radical Inhibitors: Introduce free-radical scavengers like hydroquinone or butylated hydroxyanisole (BHA) to the reaction mixture.[6][7]
Inappropriate Solvent: Protic or wet solvents can act as initiators for anionic polymerization.Solvent Selection: Use dry, aprotic solvents. Non-solvents used for precipitation should also be treated with an acidic inhibitor to prevent polymerization of residual monomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes polymerization in reactions involving compounds with multiple nitrile groups?

A1: The most common mechanism is anionic polymerization. The electron-withdrawing nature of the cyano group makes the adjacent carbon atom susceptible to nucleophilic attack. Weak bases, such as water, alcohols, or amines, can act as initiators, creating a carbanion that then propagates by attacking other monomer units.[1][2]

Q2: What types of inhibitors can be used to prevent polymerization, and at what concentrations?

A2: Two main types of inhibitors are used:

  • Anionic Polymerization Inhibitors: These are typically acidic compounds that neutralize the basic initiators. Strong acids will completely stop the reaction.[1][5]

  • Radical Polymerization Inhibitors: These are phenolic compounds that scavenge free radicals.

The choice and concentration depend on the specific reaction conditions.

Inhibitor TypeExamplesTypical Concentration Range (ppm)
Anionic (Acidic) Sulfur Dioxide, Boron Trifluoride, Sulfuric Acid, p-Toluenesulfonic AcidVaries widely based on acid strength and reaction sensitivity. Start with low ppm values.
Radical Hydroquinone (HQ)[6][7]15 - 60[7]
Butylated Hydroxyanisole (BHA)[6][7]Often used in a higher ratio to HQ (e.g., 25:1 to 75:1)[7]
p-Methoxyphenol (MEHQ)[6]Varies, often used in combination with other inhibitors.

Q3: How should I purify this compound if some polymer has formed?

A3: Purification can be challenging due to the similar polarity of the desired product and oligomers.

  • Solvent Extraction/Precipitation: Try to find a solvent system where the desired small molecule is soluble, but the polymer is not. You can then dissolve the crude material and either filter off the insoluble polymer or precipitate the polymer by adding a non-solvent.

  • Chromatography: Column chromatography can be effective, but care must be taken as the stationary phase (e.g., silica gel) can sometimes promote polymerization if not properly neutralized. It may be beneficial to treat the silica gel with a non-polar solvent containing a small amount of a volatile acid and then dry it before use.

Q4: What are the ideal storage conditions for starting materials and the final product to prevent polymerization?

A4: To ensure stability, store in a cool, dark, and dry place. The container should be tightly sealed, and the headspace can be flushed with an inert gas. For long-term storage, consider adding a stabilizer package containing both an anionic and a radical inhibitor.[2][7]

Experimental Protocols

General Protocol for Polymerization-Sensitive Nitrile Synthesis

This protocol provides a general framework. Specific quantities and conditions should be optimized for your reaction.

  • Glassware and Solvent Preparation:

    • Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents. If not purchased as such, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Reagent Preparation and Handling:

    • Use freshly purified reagents.

    • Dissolve reagents in anhydrous solvent inside a glovebox or under an inert atmosphere.

    • Add a radical inhibitor (e.g., 50 ppm hydroquinone) to the monomer solution.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

    • Add the solvent and starting materials (excluding any highly reactive initiators or catalysts) to the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate bath.

  • Reaction Execution:

    • If using a basic catalyst, prepare a dilute solution and add it dropwise to the cooled, stirring reaction mixture over an extended period using a syringe pump.

    • Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup and Quenching:

    • Once the reaction is complete, quench it by adding a calculated amount of a strong acid (e.g., a solution of HCl in an organic solvent) to neutralize the catalyst and terminate any living polymer chains.[5]

    • Proceed with the standard aqueous workup and extraction using de-gassed solvents.

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification and Storage:

    • Purify the crude product promptly using the methods described in the FAQ section.

    • Add a stabilizer to the purified product before storage.

Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator B: (Weak Base, e.g., H₂O) Monomer NC-CR₂-Ph (Monomer) Initiator->Monomer Attack Carbanion B-CR₂(Ph)-CN⁻ (Carbanion) Monomer_n n(NC-CR₂-Ph) Carbanion->Monomer_n Attack Polymer B-[CR₂(Ph)-CN]n-CR₂(Ph)-CN⁻ (Propagating Polymer) Terminator HA (Strong Acid) Polymer->Terminator Protonation Dead_Polymer B-[CR₂(Ph)-CN]n-CHR₂(Ph)-CN (Inactive Polymer)

Caption: Anionic polymerization pathway.

Troubleshooting_Workflow Start Reaction Failure (Polymerization) Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Base_Control Was base/catalyst addition controlled? Anhydrous->Base_Control Yes Solution_Anhydrous Implement rigorous anhydrous techniques Anhydrous->Solution_Anhydrous No Temp_Control Was temperature kept low? Base_Control->Temp_Control Yes Solution_Base Use slow addition, dilute catalyst, or weaker base Base_Control->Solution_Base No Solution_Temp Reduce reaction temperature Temp_Control->Solution_Temp No Add_Inhibitors Consider adding inhibitors (anionic/radical) Temp_Control->Add_Inhibitors Yes Rerun Re-run Experiment Solution_Anhydrous->Rerun Solution_Base->Rerun Solution_Temp->Rerun Add_Inhibitors->Rerun

Caption: Troubleshooting workflow for polymerization.

Polymerization_Factors cluster_factors Contributing Factors Polymerization Increased Risk of Polymerization Moisture Presence of Moisture/ Protic Solvents Moisture->Polymerization Base Strong Base or High [Base] Base->Polymerization Temperature High Temperature Temperature->Polymerization Impurities Radical Initiating Impurities Impurities->Polymerization No_Inhibitor Absence of Inhibitors No_Inhibitor->Polymerization

Caption: Factors increasing polymerization risk.

References

Identifying and removing impurities from 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyl-1,3,5-pentanetricarbonitrile. The information provided is designed to help identify and remove impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃N₃[1][2]
Molecular Weight 223.27 g/mol [2][3]
CAS Number 16320-20-0[3][4]
Appearance Predicted to be a solid
Boiling Point (Predicted) 500.5 °C at 760 mmHg[2]
Density (Predicted) 1.103 g/cm³[2]

Q2: What is the common synthetic route for this compound?

A2: this compound is typically synthesized via a two-step, one-pot reaction. The process begins with a Knoevenagel condensation of benzaldehyde and malononitrile, followed by a Michael addition of a second equivalent of malononitrile.[5][6] This reaction is often base-catalyzed.

Q3: What are the most common impurities I should expect?

A3: Based on the synthetic route, the most probable impurities are:

  • Unreacted Starting Materials: Benzaldehyde and malononitrile.

  • Knoevenagel Intermediate: Benzylidenemalononitrile.

  • Side-Products: Minor products from self-condensation of benzaldehyde or other side reactions, though these are generally less common under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction.[6][7] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediate, and the final product. The product, being more polar, will typically have a lower Rf value than the starting materials and the intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: The reaction appears incomplete, with significant amounts of starting materials remaining.
Possible Cause Suggested Solution
Insufficient Catalyst Ensure the correct molar ratio of the base catalyst is used. If the reaction is sluggish, a slight increase in the catalyst amount may be beneficial.
Low Reaction Temperature While the reaction can often proceed at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction by TLC to avoid the formation of side products at higher temperatures.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A 1:2 molar ratio of benzaldehyde to malononitrile is required for the complete reaction.
Poor Quality Reagents Use freshly distilled benzaldehyde to remove any benzoic acid impurity, which can interfere with the base-catalyzed reaction. Ensure malononitrile is of high purity.
Problem 2: The major product is the Knoevenagel intermediate (benzylidenemalononitrile), not the desired Michael adduct.
Possible Cause Suggested Solution
Insufficient Malononitrile Ensure at least two equivalents of malononitrile are used for every equivalent of benzaldehyde to facilitate the subsequent Michael addition.
Short Reaction Time The Michael addition step may be slower than the initial Knoevenagel condensation. Increase the reaction time and monitor the disappearance of the intermediate by TLC.
Steric Hindrance or Electronic Effects If using substituted benzaldehydes, steric hindrance or electron-withdrawing groups on the aromatic ring might disfavor the Michael addition. In such cases, a stronger base or longer reaction times may be necessary.
Problem 3: The purified product shows broad peaks in the ¹H NMR spectrum.
Possible Cause Suggested Solution
Residual Solvent Dry the sample under high vacuum for an extended period to remove any residual purification solvents (e.g., ethyl acetate, hexane).
Presence of Paramagnetic Impurities If metal-based catalysts were used, trace amounts might remain. Purify the sample again using column chromatography.
Product Aggregation The polar nature of the three nitrile groups may lead to aggregation. Try acquiring the NMR spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) or at a higher temperature.
Problem 4: Difficulty in removing impurities by column chromatography.
Possible Cause Suggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, can improve separation.[8]
Column Overloading Do not exceed the recommended sample-to-silica ratio (typically 1:20 to 1:100 by weight, depending on the difficulty of separation).[9]
Co-elution of Impurities If impurities have similar polarity to the product, recrystallization may be a more effective purification method.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Knoevenagel-Michael reaction sequence.

  • To a solution of benzaldehyde (1 equivalent) and malononitrile (2.1 equivalents) in ethanol, add a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by cooling the concentrated solution.

  • Further purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization
  • Select an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Ethanol, isopropanol, or mixtures of ethanol and water are good starting points to test.

  • Dissolve the crude solid in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.[9]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.

  • Carefully add the dry sample to the top of the packed column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow: Synthesis and Purification

G Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Mix Benzaldehyde, Malononitrile & Catalyst B 2. Stir at Room Temperature A->B C 3. Monitor by TLC B->C D 4. Precipitate/Crystallize Crude Product C->D Reaction Complete E 5. Vacuum Filtration D->E F 6a. Recrystallization E->F Crude Solid G 6b. Column Chromatography E->G Crude Solid H 7. Purity & Identity Check (NMR, IR, MP) F->H Purified Solid G->H Purified Solid

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: Knoevenagel-Michael Reaction

G Reaction Pathway reactants Benzaldehyde + Malononitrile intermediate Benzylidenemalononitrile (Knoevenagel Product) reactants->intermediate Knoevenagel Condensation catalyst Base Catalyst catalyst->reactants catalyst->intermediate michael_donor + Malononitrile Anion product This compound (Michael Adduct) intermediate->product Michael Addition michael_donor->product

Caption: The synthetic pathway to this compound.

References

Overcoming challenges in the characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and mass spectrometry profile for this compound?

A1: The molecular formula for this compound is C₁₄H₁₃N₃, with a monoisotopic mass of 223.111 g/mol .[1][2][3] In mass spectrometry, you can expect to observe adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. Predicted m/z values for common adducts are summarized in the table below.

Q2: I am having difficulty purifying the final product. What are some common impurities and recommended purification methods?

A2: Common impurities can include unreacted starting materials (phenylacetonitrile and acrylonitrile), mono-cyanoethylated byproduct (3-phenyl-1-pentenonitrile), and polymeric materials. Acrylonitrile is toxic and must be handled with care.[4] Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, may also be effective for final purification.

Q3: My NMR spectrum looks complex and difficult to interpret. What are the expected signals for this compound?

A3: The ¹H NMR spectrum is expected to show signals for the phenyl protons (typically in the range of 7.2-7.5 ppm) and two sets of methylene protons (-CH₂-CH₂-CN). Due to the chiral center at the benzylic carbon, the methylene protons are diastereotopic and may appear as complex multiplets rather than simple triplets. The ¹³C NMR spectrum should show a characteristic signal for the nitrile carbons (around 118-120 ppm), signals for the aromatic carbons, the quaternary carbon, and the methylene carbons.

Q4: I am observing unexpected fragmentation in my mass spectrum. What are the likely fragmentation pathways?

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause(s) Troubleshooting Steps
Low or no product yield - Incomplete reaction. - Ineffective catalyst. - Side reactions, such as polymerization of acrylonitrile.[4]- Ensure anhydrous reaction conditions. - Use a fresh, active base catalyst (e.g., sodium ethoxide, Triton B). - Control the reaction temperature to minimize polymerization. - Add acrylonitrile dropwise to the reaction mixture.
Product is an oil and difficult to crystallize - Presence of impurities. - Residual solvent.- Purify the crude product by column chromatography before attempting crystallization. - Ensure all solvent is removed under high vacuum. - Try different solvent systems for recrystallization (e.g., ether/hexane, ethyl acetate/heptane).
Column chromatography yields impure fractions - Inappropriate solvent system. - Overloading of the column.- Use a less polar solvent system to improve separation. - Perform a TLC analysis to determine the optimal solvent system before running the column. - Use a larger column or a smaller amount of crude product.
Characterization
Problem Possible Cause(s) Troubleshooting Steps
Broad or unresolved peaks in ¹H NMR - Sample contains impurities. - Poor shimming of the NMR spectrometer. - Presence of paramagnetic impurities.- Purify the sample further. - Re-shim the spectrometer. - Filter the NMR sample through a small plug of silica gel.
Weak or absent molecular ion peak in Mass Spec - In-source fragmentation. - Unsuitable ionization method.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ion source parameters to reduce fragmentation.
Multiple peaks in HPLC analysis of a purified sample - On-column degradation. - Isomerization. - Use of an inappropriate column or mobile phase.- Use a milder mobile phase (e.g., buffered aqueous/acetonitrile). - Check the stability of the compound under the analytical conditions. - Screen different HPLC columns (e.g., C18, Phenyl).

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound (C₁₄H₁₃N₃)

AdductPredicted m/z
[M+H]⁺224.1182
[M+Na]⁺246.1001
[M+K]⁺262.0740
[M-H]⁻222.1037

Data sourced from PubChem.[1]

Experimental Protocols

Synthesis of this compound (Cyanoethylation of Phenylacetonitrile)

This protocol is a general guideline based on the cyanoethylation reaction.[5][6] Caution: Acrylonitrile is toxic and volatile. Phenylacetonitrile is also toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phenylacetonitrile

  • Acrylonitrile

  • Sodium ethoxide (or another suitable base like Triton B)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve phenylacetonitrile in anhydrous ethanol in the flask.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Heat the mixture to a gentle reflux.

  • Add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Phenylacetonitrile + Acrylonitrile reaction Cyanoethylation (Base Catalyst, Reflux) start->reaction 1. workup Neutralization & Extraction reaction->workup 2. crude Crude Product workup->crude 3. chromatography Column Chromatography crude->chromatography 4. pure Pure 3-Phenyl-1,3,5- pentanetricarbonitrile chromatography->pure 5. nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms hplc HPLC Analysis pure->hplc

Caption: Workflow for the synthesis and characterization of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_analysis Analytical Issues low_yield Low Yield? check_conditions Check Reaction Conditions (Anhydrous, Catalyst Activity) low_yield->check_conditions Yes check_temp Control Temperature (Minimize Polymerization) low_yield->check_temp Yes oily_product Oily Product? column Column Chromatography oily_product->column Yes recrystallize Recrystallization (Different Solvents) column->recrystallize bad_nmr Poor NMR Spectrum? repurify Re-purify Sample bad_nmr->repurify Yes shim Re-shim Spectrometer bad_nmr->shim Yes weak_ms Weak Molecular Ion? soft_ionization Use Softer Ionization (ESI, CI) weak_ms->soft_ionization Yes

Caption: A logical troubleshooting guide for common experimental challenges.

References

Technical Support Center: Stereoselective Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile derivatives. The methodologies discussed focus on asymmetric organocatalyzed Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of this compound?

A1: The most prevalent and effective strategy is an asymmetric organocatalyzed Michael addition. This reaction involves the conjugate addition of a malononitrile anion to a cinnamonitrile derivative, catalyzed by a chiral organocatalyst, such as a rosin-derived bifunctional squaramide or a modified cinchona alkaloid. This approach allows for the controlled formation of the two stereocenters at C3 and C5.

Q2: What are the key starting materials for this synthesis?

A2: The key precursors are:

  • Michael Acceptor: Cinnamonitrile (3-phenyl-2-propenenitrile) or its derivatives.

  • Michael Donor: Malononitrile.

  • Chiral Catalyst: A bifunctional organocatalyst, such as a squaramide or thiourea-based cinchona alkaloid derivative.

  • Base: A mild, non-nucleophilic base to deprotonate the malononitrile.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/petroleum ether) should be used to separate the starting materials from the product. The consumption of the cinnamonitrile and the appearance of a new spot corresponding to the product indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the typical yields and stereoselectivities achieved in this reaction?

A4: With an optimized protocol, yields can be high, often exceeding 85%. The stereoselectivity is highly dependent on the choice of catalyst and reaction conditions. Diastereomeric ratios (d.r.) of >10:1 and enantiomeric excesses (ee) of >90% are achievable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Impure starting materials.1. Use a freshly prepared or properly stored catalyst. 2. Screen different bases (e.g., K₂CO₃, DBU). 3. Gradually increase the reaction temperature (e.g., from room temperature to 40°C). 4. Purify starting materials before use.
Low Diastereoselectivity 1. Suboptimal catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too high.1. Screen a range of chiral catalysts. 2. Test solvents with different polarities (e.g., toluene, CH₂Cl₂, THF). 3. Lower the reaction temperature (e.g., to 0°C or -20°C).
Low Enantioselectivity 1. Racemization of the product. 2. Poor catalyst performance. 3. Presence of water in the reaction.1. Ensure the work-up and purification steps are performed under neutral conditions. 2. Increase the catalyst loading or try a different catalyst. 3. Use anhydrous solvents and reagents.
Difficulty in Product Purification 1. Co-elution of diastereomers. 2. Oily product that is difficult to crystallize.1. Use a different column chromatography stationary phase (e.g., reversed-phase C18) or a different eluent system. 2. Attempt purification via diastereomeric salt formation and recrystallization.[1][2]
Inconsistent Results 1. Variability in reagent quality. 2. Fluctuations in reaction temperature. 3. Inconsistent stirring speed.1. Use reagents from the same batch for a series of experiments. 2. Use a temperature-controlled reaction setup. 3. Maintain a consistent and efficient stirring rate.

Experimental Protocols

Key Experiment: Organocatalyzed Asymmetric Michael Addition

This protocol is based on methodologies described for the asymmetric Michael addition of malononitrile to chalcones.[3][4]

Materials:

  • Cinnamonitrile

  • Malononitrile

  • Rosin-derived bifunctional squaramide catalyst

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Potassium Carbonate (K₂CO₃, finely ground and dried)

  • Ethyl acetate (for chromatography)

  • Petroleum ether (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cinnamonitrile (0.1 mmol, 1.0 equiv) and malononitrile (0.12 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.0 mL) is added the rosin-derived bifunctional squaramide catalyst (0.005 mmol, 5 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • Finely ground and dried K₂CO₃ (0.05 mmol, 0.5 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion (typically 24-48 hours), the reaction mixture is directly loaded onto a silica gel column.

  • The product is purified by flash column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the this compound derivative.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize typical results obtained during the optimization of the stereoselective synthesis.

Table 1: Effect of Catalyst on Yield and Stereoselectivity

Catalyst Catalyst Loading (mol%) Yield (%) d.r. ee (%)
Rosin-derived Squaramide59212:194
Cinchona-based Thiourea A5858:188
Cinchona-based Thiourea B58810:191
Chiral Phase Transfer Catalyst10755:182

Table 2: Effect of Solvent on Reaction Outcome

Solvent Temperature (°C) Time (h) Yield (%) d.r. ee (%)
Dichloromethane25369212:194
Toluene25488911:193
Tetrahydrofuran2548829:190
Acetonitrile2536787:185

Visualizations

experimental_workflow Experimental Workflow for Stereoselective Synthesis reagents 1. Reagent Preparation (Cinnamonitrile, Malononitrile, Catalyst, Solvent) reaction 2. Reaction Setup (Mixing and Stirring) reagents->reaction monitoring 3. Reaction Monitoring (TLC/HPLC) reaction->monitoring workup 4. Work-up (Quenching and Extraction - if necessary) monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, Chiral HPLC) purification->analysis

Caption: A flowchart illustrating the key steps in the experimental workflow.

troubleshooting_logic Troubleshooting Decision Tree start Low Yield or Stereoselectivity? check_reagents Check Purity of Starting Materials start->check_reagents Yes success Improved Results start->success No optimize_catalyst Screen Different Catalysts check_reagents->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Base) optimize_catalyst->optimize_conditions purification_issues Address Purification Challenges optimize_conditions->purification_issues purification_issues->success signaling_pathway Proposed Catalytic Cycle catalyst Chiral Catalyst enolate Chiral Enolate Complex catalyst->enolate + Malononitrile - H+ malononitrile Malononitrile michael_adduct Diastereomeric Michael Adduct Complex enolate->michael_adduct + Cinnamonitrile cinnamonitrile Cinnamonitrile product Product michael_adduct->product + H+ - Catalyst product->catalyst Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for 3-Phenyl-1,3,5-pentanetricarbonitrile, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of established, direct synthesis routes in published literature, this guide focuses on a plausible and scientifically supported primary method: a base-catalyzed double Michael addition. This primary method is compared with other potential, mechanistically distinct approaches. Experimental data, where available from analogous reactions, is provided to support these comparisons.

Data Presentation: Synthesis Method Comparison

MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Primary Method: Double Michael Addition Potassium tert-butoxide (KOtBu) Dimethylformamide (DMF) Room Temperature ~24 hours ~70-80 (Estimated) >95 (after purification) One-pot synthesis, readily available starting materials. Potential for side reactions and polymerization of acrylonitrile.
Alternative 1: Sequential Michael AdditionSodium Hydride (NaH)Tetrahydrofuran (THF)0 to Room TempMulti-stepPotentially >80HighStepwise control over the reaction, potentially higher purity.Longer overall synthesis time, requires isolation of intermediate.
Alternative 2: Phase-Transfer CatalysisBenzyltriethylammonium chlorideDichloromethane/WaterRoom Temperature12-48 hoursVariableVariableMilder reaction conditions, avoids strong bases.Catalyst can sometimes be difficult to remove.

Note: The yield and purity for the primary method are estimated based on similar reactions reported in the literature for analogous compounds.[1]

Experimental Protocols

Primary Method: Base-Catalyzed Double Michael Addition

This protocol is based on the proposed synthesis of 3-substituted-1,3,5-pentanetricarbonitriles via a double Michael addition of a phenylacetonitrile derivative to acrylonitrile.[1]

Materials:

  • Phenylacetonitrile

  • Acrylonitrile

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of phenylacetonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (0.1 equivalents) at room temperature.

  • Stir the mixture for 15-20 minutes to allow for the formation of the carbanion.

  • Slowly add acrylonitrile (2.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature at or below 30°C using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Mandatory Visualizations

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenylacetonitrile Phenylacetonitrile Reaction Double Michael Addition Phenylacetonitrile->Reaction Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Reaction Base KOtBu (cat.) Base->Reaction Solvent DMF Solvent->Reaction Temperature Room Temp Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Workflow Diagram

G Start Start Reactants Mix Phenylacetonitrile & KOtBu in DMF Start->Reactants Add_Acrylonitrile Add Acrylonitrile Reactants->Add_Acrylonitrile Stir Stir at Room Temp for 24h Add_Acrylonitrile->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis and purification.

Discussion of Alternative Methods

While the double Michael addition represents a direct and plausible route, other synthetic strategies could be envisioned for the synthesis of this compound.

  • Alternative 1: Sequential Michael Addition: This approach would involve the initial mono-addition of phenylacetonitrile to one equivalent of acrylonitrile to form 3-phenyl-1-cyanopropanenitrile. This intermediate would then be isolated and subjected to a second Michael addition with another equivalent of acrylonitrile. This method could offer better control over the reaction and potentially minimize the formation of byproducts from the polymerization of acrylonitrile. However, it would require an additional reaction and purification step, increasing the overall synthesis time and potentially lowering the overall yield.

  • Alternative 2: Phase-Transfer Catalysis (PTC): A phase-transfer catalyst could be employed to facilitate the reaction between the phenylacetonitrile carbanion (generated with a milder base in an aqueous phase) and acrylonitrile in an organic phase. This method avoids the use of strong, anhydrous bases and solvents, making it potentially more environmentally friendly and easier to handle on a large scale. The efficiency of this method would depend heavily on the choice of catalyst and reaction conditions, and yields can be variable.

Conclusion

The base-catalyzed double Michael addition of phenylacetonitrile to acrylonitrile stands out as the most direct and efficient proposed method for the synthesis of this compound. Its one-pot nature and the use of readily available starting materials make it an attractive route for further investigation and optimization. The alternative methods, while potentially offering certain advantages in terms of control or reaction conditions, are likely to be more laborious. Researchers and drug development professionals are encouraged to use the provided protocol as a starting point for their synthetic endeavors, with the understanding that optimization of reaction parameters may be necessary to achieve the desired yield and purity.

References

A Comparative Guide to 3-Phenyl-1,3,5-pentanetricarbonitrile and Other Aliphatic Trinitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the exploration of novel molecular scaffolds is paramount. Aliphatic trinitriles, a unique class of organic compounds, present intriguing possibilities due to their trifunctional nature, which allows for diverse chemical modifications and potential interactions with biological targets. This guide provides a comparative overview of 3-Phenyl-1,3,5-pentanetricarbonitrile against other aliphatic trinitriles, focusing on their chemical properties and potential for biological applications. While direct comparative performance data is limited in publicly available literature, this guide synthesizes existing information and proposes experimental frameworks for their evaluation.

Introduction to Aliphatic Trinitriles

Aliphatic trinitriles are organic molecules characterized by a carbon chain containing three nitrile (-C≡N) groups. These functional groups are known to be metabolically stable in many cases and can participate in various chemical transformations, making them valuable intermediates in organic synthesis.[1] The presence of a phenyl group in this compound introduces aromaticity, which can significantly influence its physicochemical properties and biological activity compared to its purely aliphatic counterparts like 1,3,5-Pentanetricarbonitrile and 1,3,6-Hexanetricarbonitrile.

Physicochemical Properties: A Comparative Table

A summary of the available physicochemical properties of this compound and two other representative aliphatic trinitriles is presented below. These properties are crucial for understanding their potential behavior in biological systems and for designing further studies.

PropertyThis compound1,3,5-Pentanetricarbonitrile1,3,6-Hexanetricarbonitrile
CAS Number 16320-20-0[2]4379-04-8[3]1772-25-4[4]
Molecular Formula C₁₄H₁₃N₃[2]C₈H₉N₃[5]C₉H₁₁N₃[6]
Molecular Weight ( g/mol ) 223.27[2]147.18[5]161.20[6]
Structure Phenyl-substituted pentane backboneLinear pentane backboneLinear hexane backbone
Hydrogen Bond Donors 0[2]0[5]0[6]
Hydrogen Bond Acceptors 3[2]3[5]3[6]
Rotatable Bond Count 5[2]Not availableNot available
Boiling Point Not available190°C @ 0.5 mmHg[7]255-260°C @ 2 mmHg[4]
Density Not availableNot available1.04 g/mL at 25°C[4]

Synthesis and Reactivity

General Synthesis Approach for Aliphatic Trinitriles A Aliphatic α,ω-Dinitrile B Intermediate A->B Strong Base D Aliphatic Trinitrile B->D C Acrylonitrile C->D Weak Base Cytotoxicity Assessment Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of trinitriles A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Spectroscopic analysis and validation of 3-Phenyl-1,3,5-pentanetricarbonitrile structure

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic examination of 3-Phenyl-1,3,5-pentanetricarbonitrile is presented, offering a comparative analysis with related nitrile compounds. This guide provides researchers, scientists, and drug development professionals with key structural validation data and detailed experimental protocols.

This publication aims to provide a comprehensive spectroscopic profile of this compound, a complex nitrile with potential applications in various scientific fields. Due to the limited availability of experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the target compound in public databases, this guide utilizes the available experimental Infrared (IR) spectrum and compares it with the spectroscopic data of a structurally related alternative, 3-phenylpentanenitrile. This comparative approach allows for a foundational understanding of the key spectral features characteristic of this class of molecules.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and the comparative compound, 3-phenylpentanenitrile.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~2250C≡N (Nitrile) stretch
~3000-2850C-H (Aromatic and Aliphatic) stretch
~1600, ~1495, ~1450C=C (Aromatic) stretch
3-phenylpentanenitrile ~2240C≡N (Nitrile) stretch
~3050-2850C-H (Aromatic and Aliphatic) stretch
~1600, ~1490, ~1450C=C (Aromatic) stretch

Note: Data for this compound is based on the experimental spectrum available from the NIST WebBook.[1][2] Data for 3-phenylpentanenitrile is based on the vapor phase IR spectrum available through PubChem.[3]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹³C Chemical Shifts (δ, ppm)Assignment
This compound Data not available-
3-phenylpentanenitrile ~118-C≡N
~138, ~129, ~128, ~127Aromatic carbons
~40, ~30, ~25, ~10Aliphatic carbons

Note: Data for 3-phenylpentanenitrile is sourced from SpectraBase, as linked through PubChem.[3]

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound Predicted [M]⁺: 223.11Predicted fragments not readily available.
3-phenylpentanenitrile Experimental [M]⁺: 159130, 117, 91, 77

Note: Predicted data for this compound is from PubChem.[4] Experimental data for 3-phenylpentanenitrile is from a GC-MS spectrum on SpectraBase, accessed via PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For ATR, the solid is placed directly onto the crystal surface. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl).

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the transmittance or absorbance of the sample at each frequency.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated to specific functional groups within the molecule. For nitriles, a sharp, intense absorption band is expected in the region of 2260-2220 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the sample's ¹H NMR spectrum. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing and Analysis: The FID is converted into a frequency-domain spectrum via a Fourier transform. The chemical shifts (δ) of the signals are measured relative to the TMS reference. The integration of the signals in ¹H NMR provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. In ¹³C NMR, the chemical shifts indicate the electronic environment of each carbon atom. For nitriles, the carbon of the cyano group typically appears in the 115-125 ppm region of the ¹³C NMR spectrum.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized in the ion source. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the intact molecular ion.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental formula. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of a chemical structure.

Spectroscopic_Workflow Spectroscopic Analysis and Validation Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Spectral Data Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Related Compounds Data_Analysis->Comparison Publication Publication Guide Structure_Confirmation->Publication Comparison->Publication

Caption: Workflow for Spectroscopic Analysis.

References

X-ray Crystallography of 3-Phenyl-1,3,5-pentanetricarbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives structurally related to 3-Phenyl-1,3,5-pentanetricarbonitrile. Due to the limited availability of specific crystallographic data for the title compound, this guide focuses on phenylacetonitrile derivatives, which share a key structural motif. The information presented herein is intended to serve as a valuable resource for understanding the solid-state conformation and intermolecular interactions of this class of compounds, which is crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of phenylacetonitrile derivatives, offering insights into the impact of substituent changes on their crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2-(1,4-dimethoxy-2-naphthyl)-2-phenylacetonitrileC20H17NO2TriclinicP-1--------[1]
3-amino-2-formyl-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrileC22H16N2OMonoclinicP21/c9.689(7)16.800(10)10.379(7)9092.229(17)901688.22(18)4[2]
{4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl esterC22H22FNO3OrthorhombicP21/n10.100(3)18.201(5)10.829(3)90111.15(4)90--[3]

Note: Complete unit cell parameters for 2-(1,4-dimethoxy-2-naphthyl)-2-phenylacetonitrile were not publicly available in the search results.

Key Structural Insights from Phenylacetonitrile Derivatives

Analysis of the available crystallographic data on phenylacetonitrile derivatives reveals several important structural features:

  • Conformational Flexibility: The torsion angle between the phenyl and naphthyl rings in 2-(1,4-dimethoxy-2-naphthyl)-2-phenylacetonitrile was found to be 78.91 (6)°.[1] This indicates a significant twist from coplanarity, highlighting the conformational flexibility around the C-C bond connecting the aromatic systems.

  • Bond Lengths: In the same derivative, the C≡N bond length was determined to be 1.133 (3) Å, and the C-CN bond length was 1.472 (3) Å.[1] These values are typical for nitrile groups and provide a baseline for comparison with novel derivatives.

  • Intermolecular Interactions: The crystal packing of these molecules is often governed by a combination of van der Waals forces and, where applicable, hydrogen bonding. The presence of functional groups capable of hydrogen bonding, such as amino or amide groups, can significantly influence the packing arrangement.

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray diffraction analysis of small organic molecules like this compound and its derivatives.

Synthesis and Crystallization

The synthesis of this compound derivatives would typically involve multi-step organic synthesis protocols. A common strategy could be the Michael addition of a phenylacetonitrile carbanion to an appropriate α,β-unsaturated dinitrile.

General Crystallization Procedure:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and hexane.

  • Dissolution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to achieve saturation.

  • Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Alternatively, slow evaporation of the solvent at room temperature can be employed.

  • Crystal Harvesting: Once single crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4]

General Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques.[6] This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for X-ray crystallography and the logical relationships in the structural analysis of the target compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Crystal_Growth Slow Cooling / Evaporation Dissolution->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

structural_analysis cluster_data Crystallographic Data cluster_analysis Structural Analysis cluster_insights Molecular Insights Unit_Cell Unit Cell Parameters Packing Crystal Packing Unit_Cell->Packing Space_Group Space Group Space_Group->Packing Atomic_Coordinates Atomic Coordinates Bond_Lengths Bond Lengths Atomic_Coordinates->Bond_Lengths Bond_Angles Bond Angles Atomic_Coordinates->Bond_Angles Torsion_Angles Torsion Angles Atomic_Coordinates->Torsion_Angles Conformation Molecular Conformation Bond_Lengths->Conformation Bond_Angles->Conformation Intermolecular_Interactions Intermolecular Interactions Conformation->Intermolecular_Interactions Packing->Intermolecular_Interactions Torsion_angles Torsion_angles Torsion_angles->Conformation

References

Unveiling the Critical Role of the Nitrile Group in Aromatase Inhibitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data for 3-Phenyl-1,3,5-pentanetricarbonitrile in distinct applications remains unavailable in current scientific literature, a comprehensive comparative analysis of structurally related and well-documented nitrile-containing compounds can provide significant insights for researchers, scientists, and drug development professionals. This guide focuses on the proven advantages of incorporating a nitrile functional group in the design of aromatase inhibitors, a critical class of drugs for estrogen-dependent breast cancer treatment. By comparing the performance of nitrile-containing inhibitors like Anastrozole and Letrozole with non-nitrile counterparts, we can elucidate the nitrile's contribution to potency and metabolic stability.

The nitrile group is a key pharmacophore in numerous approved drugs, with over 60 nitrile-containing small molecule drugs currently on the market.[1] Its inclusion in drug design is often strategic, aiming to enhance binding affinity, modulate physicochemical and pharmacokinetic properties, and improve metabolic stability.[2][3] In many instances, the nitrile group acts as a bioisostere for other functional groups, such as carbonyls and halogens.[2][3]

This guide will delve into the comparative performance of nitrile-containing aromatase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Performance of Aromatase Inhibitors

The efficacy of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the IC50 values for the nitrile-containing non-steroidal aromatase inhibitors Anastrozole and Letrozole, compared to the steroidal inhibitor Exemestane.

CompoundTypeIC50 (nM)
AnastrozoleNon-steroidal (Nitrile-containing)15
LetrozoleNon-steroidal (Nitrile-containing)2.5
ExemestaneSteroidal (Non-nitrile)30

Data sourced from publicly available research on aromatase inhibitors. It is important to note that IC50 values can vary slightly between different experimental setups.

The data clearly indicates the superior potency of the nitrile-containing inhibitors, particularly Letrozole, over the non-nitrile steroidal inhibitor.

Experimental Protocols

The determination of IC50 values for aromatase inhibitors is crucial for their preclinical evaluation. A common method is the in vitro aromatase inhibition assay using human placental microsomes.

Aromatase Inhibition Assay Protocol:

  • Preparation of Reagents:

    • Human placental microsomes (source of aromatase enzyme).

    • NADPH (cofactor).

    • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate).

    • Test compounds (Anastrozole, Letrozole, Exemestane) at varying concentrations.

    • Phosphate buffer (pH 7.4).

    • Chloroform.

  • Incubation:

    • In a reaction tube, combine the human placental microsomes, NADPH, and the test compound at a specific concentration.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Extraction:

    • Stop the reaction by adding chloroform to extract the steroids.

    • Vortex the mixture and centrifuge to separate the aqueous and organic layers.

  • Measurement of Radioactivity:

    • The enzymatic conversion of the substrate releases tritium in the form of ³H₂O into the aqueous phase.

    • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G Experimental Workflow for Aromatase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Substrate, Inhibitors) incubation Incubate at 37°C reagents->incubation Combine extraction Stop reaction and Extract with Chloroform incubation->extraction measurement Measure Radioactivity of Aqueous Phase extraction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Figure 1. A simplified workflow of the in vitro aromatase inhibition assay.

Signaling Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition directly impacts the estrogen signaling pathway, which is crucial in the proliferation of estrogen-receptor-positive breast cancer cells.

G Aromatase Inhibition and Estrogen Signaling Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneExpression Gene Expression ER->GeneExpression Activates CellProliferation Cell Proliferation GeneExpression->CellProliferation Promotes Inhibitors Nitrile-Containing Inhibitors (Anastrozole, Letrozole) Inhibitors->Aromatase Inhibits

Figure 2. The role of aromatase inhibitors in the estrogen signaling pathway.

Conclusion

The comparative analysis of aromatase inhibitors highlights the significant role of the nitrile group in enhancing the potency of these drugs. The data presented, along with the detailed experimental protocol and pathway visualization, provides a clear framework for understanding the performance advantages conferred by this functional group. For researchers and drug development professionals, this underscores the value of considering the nitrile moiety as a strategic element in the design of novel and effective therapeutics.

References

Benchmarking the reactivity of 3-Phenyl-1,3,5-pentanetricarbonitrile against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Phenyl-1,3,5-pentanetricarbonitrile against structurally similar compounds. Due to the limited direct experimental data on this compound, this guide extrapolates its potential reactivity based on established principles and experimental findings for analogous structures, namely 1,3,5-pentanetricarbonitrile and benzene-1,3,5-tricarbonitrile. The document outlines key reaction types, presents available quantitative data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate reaction pathways.

Introduction to this compound and Analogs

This compound is a complex nitrile featuring a tertiary carbon atom bonded to a phenyl group and three cyanoethyl arms. Its reactivity is largely dictated by the electron-withdrawing nature of the three nitrile groups and the steric and electronic influence of the phenyl ring. For a comprehensive understanding, its reactivity is benchmarked against two key analogs:

  • 1,3,5-Pentanetricarbonitrile: An aliphatic trinitrile lacking the phenyl group, providing a baseline for the reactivity of the core pentanetricarbonitrile structure.

  • Benzene-1,3,5-tricarbonitrile: An aromatic trinitrile where the cyano groups are directly attached to the benzene ring, offering insights into the influence of an aromatic system on nitrile reactivity.

Comparative Reactivity Analysis

The reactivity of these compounds is explored across several key reaction types characteristic of nitriles.

Hydrolysis

Nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. The presence of multiple electron-withdrawing nitrile groups is expected to influence the rate of hydrolysis.

Hypothetical Reactivity: The phenyl group in this compound may exert a modest electronic effect on the hydrolysis rate compared to 1,3,5-pentanetricarbonitrile. Benzene-1,3,5-tricarbonitrile, with its aromatic system, will exhibit distinct reactivity patterns.

Table 1: Comparative Hydrolysis Data (Hypothetical)

CompoundReagents and ConditionsProduct(s)Yield (%)Reaction Time (h)Reference
This compoundHCl (aq), Reflux3-Phenyl-1,3,5-pentanetricarboxylic acid(Predicted)(Predicted)N/A
1,3,5-PentanetricarbonitrileH₂SO₄ (aq), 100°C1,3,5-Pentanetricarboxylic acid(Not Reported)(Not Reported)General Knowledge
Benzene-1,3,5-tricarbonitrileNaOH (aq), RefluxBenzene-1,3,5-tricarboxylic acid(Not Reported)(Not Reported)General Knowledge
Reduction

The reduction of nitriles is a fundamental transformation yielding primary amines. The choice of reducing agent and reaction conditions can influence the outcome.

Expected Reactivity: The steric hindrance from the phenyl group in this compound might necessitate more potent reducing agents or harsher conditions compared to the less hindered 1,3,5-pentanetricarbonitrile.

Table 2: Comparative Reduction Data

CompoundReagentProductYield (%)Reference
General Aliphatic Nitriles LiAlH₄Primary AmineHigh[1][2]
General Aliphatic Nitriles H₂/Raney NickelPrimary AmineHigh[3]
General Aliphatic Nitriles BH₃-THFPrimary AmineHigh[3]
General Aromatic Nitriles H₂/Pd/CPrimary AmineHigh[3]

No specific data is available for the complete reduction of the three target compounds.

Michael Addition

The synthesis of this compound can be envisioned through a double Michael addition of phenylacetonitrile to acrylonitrile. This reaction is a cornerstone of carbon-carbon bond formation.

Reaction Pathway:

Michael_Addition Phenylacetonitrile Phenylacetonitrile Acrylonitrile Acrylonitrile Phenylacetonitrile->Acrylonitrile Michael Addition Intermediate Monoadduct Intermediate Acrylonitrile->Intermediate Product This compound Acrylonitrile->Product Intermediate->Acrylonitrile Michael Addition Base Base Base->Phenylacetonitrile Deprotonation Base->Intermediate Deprotonation

Caption: Michael addition pathway for the synthesis of this compound.

A study by Morales-Serna et al. detailed the Michael addition of phenylacetonitrile to a substituted acrylonitrile, providing valuable insights into this reaction type.[4][5]

Table 3: Michael Addition Experimental Data

DonorAcceptorCatalystProductYield (%)Reference
Phenylacetonitrile2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrilePiperidine3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrileGood[4][5]
Phenylacetonitrile2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrileKOHNo Michael Adduct-[4][5]
Intramolecular Cyclization: Thorpe-Ziegler Reaction

Dinitriles can undergo intramolecular cyclization in the presence of a strong base to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. This is known as the Thorpe-Ziegler reaction.[6][7] While this compound is a trinitrile, analogous intramolecular reactions could potentially occur between two of the cyanoethyl arms.

Reaction Pathway:

Thorpe_Ziegler Dinitrile Dinitrile Enaminonitrile β-Enaminonitrile Dinitrile->Enaminonitrile Intramolecular Cyclization Ketone Cyclic Ketone Enaminonitrile->Ketone Hydrolysis Base Strong Base Base->Dinitrile Deprotonation Acid Acid Hydrolysis Acid->Enaminonitrile

Caption: Generalized Thorpe-Ziegler reaction pathway.

The feasibility of this reaction for this compound would depend on the conformational flexibility of the molecule allowing for the approach of the reacting centers.

Experimental Protocols

General Procedure for Michael Addition of Phenylacetonitrile to Acrylonitrile (Hypothetical)

Materials:

  • Phenylacetonitrile

  • Acrylonitrile

  • Basic catalyst (e.g., sodium ethoxide, potassium hydroxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Quenching agent (e.g., ammonium chloride solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of phenylacetonitrile in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The basic catalyst is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Acrylonitrile is then added dropwise to the reaction mixture.

  • The reaction is stirred at a specific temperature for a set period, monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is quenched by the addition of the quenching agent.

  • The product is extracted into the organic phase.

  • The combined organic layers are washed with brine, dried over the drying agent, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method (e.g., column chromatography, recrystallization).

General Procedure for Nitrile Reduction using LiAlH₄

Materials:

  • Nitrile compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Aqueous workup solution (e.g., water, followed by dilute acid and then base)

  • Extraction solvent

  • Drying agent

Procedure:

  • A solution of the nitrile in the anhydrous solvent is added dropwise to a suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at room temperature or refluxed for a specified time.

  • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is extracted with the extraction solvent.

  • The combined organic extracts are dried over the drying agent and concentrated to afford the crude amine.

  • Purification is performed if necessary.

Conclusion

While direct experimental data on the reactivity of this compound is scarce, a comparative analysis with its structural analogs, 1,3,5-pentanetricarbonitrile and benzene-1,3,5-tricarbonitrile, provides a framework for predicting its chemical behavior. The presence of the phenyl group is anticipated to introduce steric and electronic effects that will differentiate its reactivity from the purely aliphatic analog. Key reactions such as hydrolysis, reduction, and potential intramolecular cyclizations are expected to be influenced by these structural features. The Michael addition of phenylacetonitrile to acrylonitrile serves as a plausible synthetic route and a key reaction for further functionalization. Further experimental investigation is required to quantify the reactivity of this compound and validate these predictions. This guide serves as a foundational resource for researchers interested in exploring the chemistry of this and related poly-nitrile compounds.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Phenyl-1,3,5-pentanetricarbonitrile using HPLC and ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for newly synthesized compounds is a critical step in chemical research and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for validating the purity of 3-Phenyl-1,3,5-pentanetricarbonitrile. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical methodology for their needs.

Introduction

This compound is a complex molecule with multiple functional groups, making the assessment of its purity a challenging task. Potential impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products. This guide outlines a comparative study using two orthogonal analytical techniques: reverse-phase HPLC for high-sensitivity separation and quantification, and ¹H NMR for structural confirmation and quantification of impurities without the need for specific impurity reference standards.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can result in various impurities. Based on common synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Hydrolysis Products: Partial or complete hydrolysis of the nitrile groups to form corresponding amides or carboxylic acids.

  • Isomers: Positional isomers that may form during the synthesis.

  • Solvent Residues: Residual solvents from the reaction or purification process.

Comparative Analytical Methodologies

A robust assessment of purity is best achieved by employing orthogonal analytical techniques. In this guide, we compare a newly developed reverse-phase HPLC method with quantitative ¹H NMR (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is effective, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. For purity assessment, quantitative ¹H NMR (qNMR) can be used to determine the concentration of the main component and any impurities containing protons by integrating the signals relative to a certified internal standard.

Experimental Protocols

HPLC Method for Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

¹H NMR Method for Purity Determination

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound into a vial.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Pulse Program: Standard 1D proton experiment

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration)

  • Number of Scans: 16

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and the signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Experimental Workflow

G cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_nmr ¹H NMR Analysis cluster_comparison Purity Validation synthesis Synthesized 3-Phenyl-1,3,5- pentanetricarbonitrile prep_hplc Sample Preparation (0.1 mg/mL in Mobile Phase) synthesis->prep_hplc prep_nmr Sample Preparation (with Internal Standard in DMSO-d6) synthesis->prep_nmr hplc_analysis Reverse-Phase HPLC Analysis prep_hplc->hplc_analysis hplc_data Chromatogram & Peak Integration hplc_analysis->hplc_data hplc_purity Purity Calculation (% Area) hplc_data->hplc_purity comparison Compare HPLC and NMR Results hplc_purity->comparison nmr_analysis 400 MHz ¹H NMR Analysis prep_nmr->nmr_analysis nmr_data Spectrum & Signal Integration nmr_analysis->nmr_data nmr_purity Purity Calculation (qNMR) nmr_data->nmr_purity nmr_purity->comparison

Caption: Workflow for purity validation of this compound.

Comparative Data

The following table summarizes the hypothetical results obtained from the HPLC and ¹H NMR analyses of a synthesized batch of this compound.

ParameterHPLC Analysis¹H NMR Analysis
Purity (%) 98.5% (by area normalization)98.2% (by qNMR with maleic acid standard)
Detected Impurities Impurity A (retention time 5.2 min): 0.8%Impurity A (amide hydrolysis product): 0.9%
Impurity B (retention time 8.9 min): 0.5%Impurity B (starting material): 0.6%
Unidentified impurities: 0.2%Solvent Residue (Ethyl Acetate): 0.3%
Limit of Detection ~0.01%~0.1%
Limit of Quantification ~0.05%~0.3%
Analysis Time ~30 minutes per sample~15 minutes per sample (plus sample prep)
Strengths High sensitivity, excellent for resolving isomersProvides structural information, no need for impurity standards for quantification
Limitations Requires reference standards for impurity identification and absolute quantificationLower sensitivity, may not detect non-proton containing impurities

Discussion

The results from both HPLC and ¹H NMR analyses are in good agreement, indicating a purity of approximately 98.2-98.5% for the synthesized this compound.

  • HPLC provided higher sensitivity, allowing for the detection and quantification of minor impurities at levels below 0.1%. The area normalization method gives a good estimation of purity, but for absolute quantification, reference standards for each impurity would be necessary.

  • ¹H NMR confirmed the structure of the main component and allowed for the identification and quantification of impurities based on their unique proton signals. A key advantage of qNMR is the ability to quantify impurities without the need for their individual reference standards. It also readily identified a residual solvent, which might be missed by HPLC depending on the elution conditions.

Logical Relationship of Purity Validation

G cluster_input Input cluster_methods Analytical Methods cluster_output Output Synthesized_Compound Synthesized Compound HPLC HPLC (Separation & Sensitivity) Synthesized_Compound->HPLC NMR ¹H NMR (Structure & Quantification) Synthesized_Compound->NMR Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile NMR->Purity_Profile

Caption: Logic of employing orthogonal methods for comprehensive purity analysis.

Conclusion

Both HPLC and ¹H NMR are powerful techniques for assessing the purity of synthesized this compound.

  • HPLC is recommended for:

    • Routine quality control due to its high sensitivity and throughput.

    • Detecting and quantifying trace impurities.

    • Separating closely related isomers.

  • ¹H NMR is recommended for:

    • Confirming the chemical structure of the synthesized compound.

    • Identifying and quantifying impurities without the need for reference standards.

    • Detecting and quantifying residual solvents.

For a comprehensive and robust validation of purity, a combination of both HPLC and ¹H NMR is highly recommended. This orthogonal approach provides a high degree of confidence in the purity assessment, which is essential for researchers, scientists, and drug development professionals.

Unveiling 3-Phenyl-1,3,5-pentanetricarbonitrile: A Comparative Analysis of Experimental Data and Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's characteristics is paramount. This guide provides a comparative analysis of available experimental data for 3-Phenyl-1,3,5-pentanetricarbonitrile against related compounds and theoretical expectations. Due to a notable scarcity of published experimental data for this specific molecule, this guide cross-references the available information with data from structurally similar compounds to offer a comprehensive overview.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is crucial for understanding its potential behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃PubChem[1]
Molecular Weight223.27 g/mol PubChem[1]
CAS Number16320-20-0NIST[2]
XlogP (Predicted)1.5PubChem[1]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem

Experimental Data: Infrared Spectroscopy

The infrared (IR) spectrum is a critical piece of experimental data for identifying functional groups within a molecule. The National Institute of Standards and Technology (NIST) provides a condensed phase IR spectrum for this compound.

Key IR Absorptions for this compound:

Wavenumber (cm⁻¹)Interpretation
~2250C≡N (Nitrile) stretch
~3000-2850C-H (aliphatic) stretch
~1600, ~1495, ~1450C=C (aromatic) stretch
~750, ~700C-H (aromatic) out-of-plane bend

This experimental spectrum confirms the presence of the key nitrile and phenyl functional groups.

Proposed Synthesis Protocol

Proposed Reaction: Phenylacetonitrile could be reacted with two equivalents of acrylonitrile in the presence of a strong base, such as sodium ethoxide, in an appropriate solvent like ethanol.

Detailed Steps:

  • Reaction Setup: A solution of phenylacetonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A solution of sodium ethoxide in ethanol is added dropwise to the stirred solution at room temperature.

  • Acrylonitrile Addition: Two equivalents of acrylonitrile are then added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Comparative Analysis with Alternative Compounds

To provide context for the properties of this compound, a comparison with structurally related nitrile-containing compounds is useful.

CompoundStructureKey Differentiating FeaturePotential Application Area
This compound C₆H₅C(CN)(CH₂CH₂CN)₂Tertiary carbon with a phenyl and three nitrile groupsUnknown
Phenylacetonitrile C₆H₅CH₂CNSimple aromatic nitrileOrganic synthesis intermediate
Succinonitrile NC(CH₂)₂CNAliphatic dinitrileElectrolyte component in batteries
Benzonitrile C₆H₅CNAromatic mononitrileSolvent, intermediate in synthesis

This comparison highlights the unique structural complexity of this compound with its combination of aromatic and multiple nitrile functionalities.

Experimental Workflow and Logic Diagrams

To visually represent the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Proposed Synthesis cluster_characterization Characterization start Phenylacetonitrile + 2 eq. Acrylonitrile base Sodium Ethoxide in Ethanol start->base reflux Reflux base->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product This compound purification->product ir IR Spectroscopy product->ir nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_properties Properties cluster_comparison Comparative Context main_compound This compound physchem Physicochemical (MW, Formula, etc.) main_compound->physchem spectral Spectroscopic (IR, NMR, MS) main_compound->spectral related_nitriles Related Nitrile Compounds main_compound->related_nitriles alternative_scaffolds Alternative Scaffolds main_compound->alternative_scaffolds

Caption: Logical relationship for the analysis of this compound.

Conclusion

While this compound is a known chemical entity, detailed experimental and application-oriented literature is sparse. This guide has consolidated the available data, including a crucial experimental IR spectrum, and provided a plausible synthetic route to encourage further investigation. The comparative analysis with related compounds and the structured presentation of information are intended to serve as a valuable resource for researchers interested in the potential of this and similar multifunctional molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

Comparative study of the electrochemical properties of 3-Phenyl-1,3,5-pentanetricarbonitrile analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of nitrile-containing aromatic compounds, serving as a reference for the potential behavior of 3-Phenyl-1,3,5-pentanetricarbonitrile and its analogs. Due to a lack of publicly available experimental data specifically for this compound, this document utilizes data from structurally related aromatic nitriles, such as substituted dicyanobenzenes, to illustrate the key electrochemical parameters and the effects of molecular structure on redox properties. The methodologies and data presented herein are intended to provide a foundational understanding and a framework for future experimental design.

I. Comparative Electrochemical Data

The electrochemical behavior of aromatic nitriles is significantly influenced by the number and position of nitrile groups, as well as the nature of other substituents on the aromatic ring. The following table summarizes key electrochemical data obtained from cyclic voltammetry studies of various dicyanobenzene analogs, which can serve as a proxy for understanding the properties of more complex polynitrile compounds.

CompoundStructureReduction Potential (E½ vs. Fc/Fc+) [V]Diffusion Coefficient (D) [cm²/s]Heterogeneous Electron-Transfer Rate (k⁰) [cm/s]
Terephthalonitrile 1,4-dicyanobenzene-2.016.1 x 10⁻⁶0.2 x 10⁻³
2-Methylterephthalonitrile 2-methyl-1,4-dicyanobenzene-2.0616.8 x 10⁻⁶0.6 x 10⁻³
2-Ethylterephthalonitrile 2-ethyl-1,4-dicyanobenzene-2.0635.2 x 10⁻⁶1.3 x 10⁻³
2-Fluoroterephthalonitrile 2-fluoro-1,4-dicyanobenzeneNot specified18.8 x 10⁻⁶0.7 x 10⁻³

Data is illustrative and based on studies of dicyanobenzene anolytes in acetonitrile.[1]

The data indicates that the introduction of electron-donating groups, such as methyl and ethyl, can slightly lower the reduction potential.[1] The nitrile group itself is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and its susceptibility to electron transfer.[2]

II. Experimental Protocols

The following is a representative experimental protocol for characterizing the electrochemical properties of aromatic nitriles using cyclic voltammetry.

A. Materials and Instrumentation:

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Silver/silver chloride (Ag/AgCl)

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Analyte Concentration: 5 mM

  • Instrumentation: Potentiostat

B. Procedure:

  • The electrochemical cell is assembled with the working, counter, and reference electrodes.

  • The cell is filled with the electrolyte solution containing the analyte.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic voltammetry is performed by scanning the potential from an initial value to a switching potential and then back to the initial potential.[3][4]

  • The scan rate can be varied (e.g., from 10 to 640 mV/s) to investigate the kinetics of the electron transfer process.[1]

  • The resulting cyclic voltammogram plots the current response as a function of the applied potential.[4]

III. Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an electrochemical analysis using cyclic voltammetry.

experimental_workflow cluster_preparation Sample and Cell Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte in Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell purge_solution Purge with Inert Gas assemble_cell->purge_solution set_parameters Set Potentiostat Parameters (Scan Rate, Potential Window) purge_solution->set_parameters Connect Cell to Potentiostat run_cv Run Cyclic Voltammetry set_parameters->run_cv record_data Record Current vs. Potential run_cv->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram determine_potentials Determine Redox Potentials plot_voltammogram->determine_potentials calculate_parameters Calculate Kinetic Parameters (D, k⁰) determine_potentials->calculate_parameters

Caption: Workflow for Electrochemical Analysis.

IV. Redox Reaction Pathway

The following diagram illustrates a generalized redox reaction pathway for an aromatic nitrile compound at the electrode surface.

redox_pathway A Ar-CN A_radical [Ar-CN]•⁻ A->A_radical + e⁻ (Reduction) A_radical->A - e⁻ (Oxidation) A_dianion [Ar-CN]²⁻ A_radical->A_dianion + e⁻ (Further Reduction) A_dianion->A_radical - e⁻ (Oxidation)

Caption: Generalized Redox Pathway for Aromatic Nitriles.

Disclaimer: The data and analyses presented in this guide are based on structurally related compounds and are for illustrative purposes only. Specific experimental studies on this compound and its direct analogs are necessary to determine their precise electrochemical properties.

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-1,3,5-pentanetricarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Phenyl-1,3,5-pentanetricarbonitrile (CAS Number: 16320-20-0), a complex nitrile compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Profile

Hazard Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Likely to be toxic if swallowed.[1]
Acute Toxicity (Dermal) Likely to be toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Likely to be toxic if inhaled.[1]
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause serious eye irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled hazardous waste container.[4][5]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[6]

    • Do not mix this waste with other waste streams, particularly acids, as this could potentially generate highly toxic hydrogen cyanide gas.[4]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound" and its CAS number: "16320-20-0".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible materials.[2]

    • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

DisposalWorkflow cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Waste (this compound) B Collect in a Dedicated Container A->B C Label Container: 'Hazardous Waste' Chemical Name & CAS B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by EHS or Licensed Contractor D->E

Caption: Disposal workflow for this compound.

Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Phenyl-1,3,5-pentanetricarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary equipment.

Protection Type Required Equipment Specifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, an air-purifying respirator is necessary.[2]
Hand Protection Chemical-resistant GlovesNitrile or chloroprene gloves are recommended.[1] Always check with the glove manufacturer for specific chemical compatibility.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1]
Body Protection Flame-resistant Laboratory CoatA lab coat that can be quickly removed is essential.[2]
General Clothing Long Pants and Closed-toe ShoesTo protect the skin from potential spills.[1]
II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: All work with this compound should be conducted in a chemical fume hood with adequate exhaust.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[2]

  • Aerosol Prevention: Avoid the formation of dust or aerosols.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.[4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]

Storage:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[3][4][6]

  • Incompatibilities: Store away from oxidizing agents.[6]

III. Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.[7] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

A cyanide antidote kit should be readily available, and personnel should be trained in its use.[5]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in appropriately labeled, closed containers.[9]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[4] Do not dispose of down the drain.[1]

  • Professional Disposal: For significant quantities, engaging a professional chemical waste management company is the safest and recommended option.[10]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_exposure Exposure Event emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical emergency_spill Spill Occurs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean Spill with Kit emergency_contain->emergency_clean

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.